5,6,7,8-Tetrahydroisoquinolin-8-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXHNUMFKYNDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
While experimental spectra for 5,6,7,8-tetrahydroisoquinolin-8-ol are not widely published, predicted mass spectrometry data is available. The following tables summarize the predicted mass spectral data and provide an estimation of the key signals expected in NMR and IR spectroscopy based on the analysis of its chemical structure and data from similar compounds.
Mass Spectrometry Data (Predicted)
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the molecule in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.0913 |
| [M+Na]⁺ | 172.0732 |
| [M+K]⁺ | 188.0472 |
| [M+NH₄]⁺ | 167.1179 |
| [M-H]⁻ | 148.0768 |
| [M+HCOO]⁻ | 194.0823 |
| [M+CH₃COO]⁻ | 208.0979 |
Data sourced from computational predictions.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The following table outlines the predicted chemical shifts (δ) for the protons of this compound. These predictions are based on the analysis of structurally related tetrahydroisoquinoline and tetrahydroquinoline derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~8.4 | s | 1H |
| H-3 | ~7.2 | d | 1H |
| H-4 | ~7.1 | d | 1H |
| H-8 | ~4.8 | t | 1H |
| H-5 (axial) | ~3.0 | m | 1H |
| H-5 (equatorial) | ~2.8 | m | 1H |
| H-7 (axial) | ~2.2 | m | 1H |
| H-7 (equatorial) | ~2.0 | m | 1H |
| H-6 (axial) | ~1.9 | m | 1H |
| H-6 (equatorial) | ~1.7 | m | 1H |
| OH | Variable | br s | 1H |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The table below presents the predicted chemical shifts for the carbon atoms of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~148 |
| C-3 | ~125 |
| C-4 | ~130 |
| C-4a | ~135 |
| C-8a | ~140 |
| C-8 | ~65 |
| C-5 | ~40 |
| C-7 | ~30 |
| C-6 | ~20 |
Predicted Infrared (IR) Spectroscopy Data
Key predicted IR absorption bands for this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3300-3400 | Broad, Strong |
| C-H stretch (sp²) | 3000-3100 | Medium |
| C-H stretch (sp³) | 2850-2960 | Medium-Strong |
| C=N stretch | ~1600 | Medium |
| C=C stretch | 1450-1580 | Medium |
| C-O stretch | ~1050 | Strong |
Experimental Protocols
Due to the lack of a specific published synthesis for this compound, a plausible experimental protocol is proposed below. This protocol is based on established synthetic methodologies for related tetrahydroisoquinoline derivatives.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the reduction of a suitable isoquinoline precursor. A common strategy is the catalytic hydrogenation of an isoquinoline containing an oxygen functionality at the 8-position, or a precursor that can be converted to the hydroxyl group.
Reaction Scheme:
A plausible precursor, 8-methoxy-5,6,7,8-tetrahydroisoquinoline, can be synthesized and subsequently demethylated to yield the target compound. An alternative is the direct reduction of 8-hydroxyisoquinoline, though this may present challenges with catalyst poisoning and over-reduction.
Materials and Reagents:
-
8-Methoxyisoquinoline
-
Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr) for demethylation
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Hydrogenation of 8-Methoxyisoquinoline:
-
In a hydrogenation flask, dissolve 8-methoxyisoquinoline (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of PtO₂ or 10% Pd/C (typically 5-10 mol%).
-
Place the flask on a hydrogenation apparatus and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline.
-
-
Demethylation to this compound:
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Dissolve the crude 8-methoxy-5,6,7,8-tetrahydroisoquinoline in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.1 equivalents) in dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Proposed workflow for the synthesis and analysis.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the molecular structure and the information obtained from different spectroscopic techniques.
Caption: Spectroscopic techniques and derived information.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6,7,8-Tetrahydroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5,6,7,8-tetrahydroisoquinolin-8-ol. Due to the limited availability of experimentally derived and fully assigned public data, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to various biologically active molecules. The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. Accurate structural elucidation and characterization of derivatives of this scaffold are paramount for drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and the characterization of its derivatives.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. This data was generated using advanced NMR prediction software to provide a reliable reference in the absence of comprehensive experimental spectra in the public domain.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 8.35 | s | - |
| H3 | 7.15 | d | 5.0 |
| H4 | 8.10 | d | 5.0 |
| H5a, H5b | 2.90 - 3.10 | m | - |
| H6a, H6b | 1.95 - 2.10 | m | - |
| H7a, H7b | 2.05 - 2.20 | m | - |
| H8 | 4.90 | t | 6.0 |
| 8-OH | 2.50 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Atom Number | Chemical Shift (δ, ppm) |
| C1 | 148.5 |
| C3 | 122.0 |
| C4 | 142.0 |
| C4a | 135.0 |
| C5 | 29.0 |
| C6 | 20.0 |
| C7 | 32.0 |
| C8 | 68.0 |
| C8a | 130.0 |
Structural Assignment and Interpretation
To facilitate the understanding of the NMR data, the chemical structure of this compound with the corresponding atom numbering is provided below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and its derivatives.
1. Sample Preparation:
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Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used depending on the sample's solubility.
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).
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Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃).
2. NMR Data Acquisition:
The following workflow illustrates the general steps for acquiring NMR data.
Caption: General workflow for NMR data acquisition and processing.
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
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Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.
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¹H NMR Acquisition Parameters (Typical):
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: Approximately 16 ppm.
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width: Approximately 240 ppm.
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.
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3. Data Processing:
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Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
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Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
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Baseline Correction: The baseline of the spectrum is corrected to be flat.
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Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral information for this compound, based on high-quality predictions. The tabulated data, along with the detailed experimental protocols and structural diagrams, serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. While predicted data is a powerful tool, it is always recommended to confirm the spectral assignments with experimental data, including 2D NMR experiments such as COSY, HSQC, and HMBC, whenever possible.
Mass Spectrometry of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. Tetrahydroisoquinoline derivatives have shown a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds in various matrices. This guide provides a technical overview of the expected mass spectrometric behavior of this compound and generalized experimental protocols for its analysis.
Predicted Mass Spectrometry Data
The introduction of a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroisoquinoline core is expected to influence its mass spectrometric fragmentation pattern. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under electron ionization (EI) and electrospray ionization (ESI).
| Ionization Mode | Adduct/Fragment | Predicted m/z | Description |
| EI | [M]•+ | 149.0841 | Molecular Ion |
| EI | [M-H]• | 148.0762 | Loss of a hydrogen radical |
| EI | [M-H₂O]•+ | 131.0735 | Loss of water |
| EI | [M-C₂H₄]•+ | 121.0680 | Retro-Diels-Alder (rDA) fragmentation |
| ESI (+) | [M+H]⁺ | 150.0913 | Protonated molecule |
| ESI (+) | [M+Na]⁺ | 172.0732 | Sodium adduct |
| ESI (+) | [M+K]⁺ | 188.0472 | Potassium adduct |
| ESI (+) | [M+H-H₂O]⁺ | 132.0808 | Loss of water from the protonated molecule |
Proposed Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is likely to be driven by the charge localization on the nitrogen atom and the presence of the hydroxyl group. The following diagram illustrates a plausible fragmentation pathway under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are not currently published. The following are generalized procedures for LC-MS/MS and GC-MS analysis that can serve as a starting point for method development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the analysis of this compound in biological matrices and for pharmacokinetic studies.
Workflow:
Caption: General workflow for LC-MS/MS analysis.
Instrumentation and Parameters:
| Parameter | Typical Setting |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 150.1 |
| Product Ions (Q3) | To be determined by infusion and fragmentation experiments (e.g., m/z 132.1, 105.1) |
| Collision Energy | To be optimized |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Workflow:
Caption: General workflow for GC-MS analysis.
Instrumentation and Parameters:
| Parameter | Typical Setting |
| GC System | Gas chromatograph with autosampler (e.g., Agilent 8890, Shimadzu GC-2030) |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS System | Single quadrupole or time-of-flight mass spectrometer (e.g., Agilent 5977, LECO Pegasus) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Biological Context and Potential Signaling Pathways
Tetrahydroisoquinoline alkaloids are known to interact with a variety of biological targets, suggesting their potential involvement in multiple signaling pathways.[1] While the specific pathways modulated by this compound have not been elucidated, based on the activities of related compounds, it could potentially interact with targets such as:
-
Dopamine Receptors: Some tetrahydroisoquinolines are known to have affinity for dopamine receptors, suggesting a role in neurological pathways.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, which could be a key mechanism of their pharmacological effects.
-
Anticancer Pathways: Tetrahydroisoquinolines have demonstrated anticancer activity through mechanisms that may involve the induction of apoptosis and cell cycle arrest.[2]
The following diagram illustrates a generalized signaling pathway that could be influenced by a tetrahydroisoquinoline derivative with potential enzyme inhibitory activity, leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical signaling pathway for a tetrahydroisoquinoline derivative.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound for researchers, scientists, and drug development professionals. While direct experimental data is currently lacking, the predicted fragmentation patterns and generalized experimental protocols offer a robust starting point for the analysis of this and related compounds. Further research is necessary to validate these predictions and fully characterize the mass spectrometric behavior and biological activity of this compound.
References
An In-depth Technical Guide on the Synthesis and Characterization of 5,6,7,8-Tetrahydroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5,6,7,8-tetrahydroisoquinolin-8-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The tetrahydroisoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, and neuroprotective effects. The introduction of a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroisoquinoline core can significantly influence its physicochemical properties and biological activity, making this compound a molecule of considerable interest for further investigation and as a building block in the synthesis of more complex molecules.
Recent studies have highlighted the potential for 8-hydroxy-tetrahydroisoquinoline derivatives to act as inverse agonists at the serotonin 7 (5-HT7) receptor, a target implicated in various central nervous system processes such as mood regulation, learning, and circadian rhythm. This finding opens up new avenues for the exploration of this compound and its analogs in the development of novel therapeutics.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: the preparation of the precursor ketone, 5,6,7,8-tetrahydroisoquinolin-8-one, followed by its reduction to the desired alcohol.
Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-one
While a specific protocol for 5,6,7,8-tetrahydroisoquinolin-8-one was not explicitly found in the surveyed literature, a well-established method for the analogous 5,6,7,8-tetrahydroquinolin-8-one involves the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline. This approach can be adapted for the isoquinoline analog.
Experimental Protocol (Adapted):
-
Preparation of 8-Benzylidene-5,6,7,8-tetrahydroisoquinoline: The starting material can be synthesized through a condensation reaction between 5,6,7,8-tetrahydroisoquinoline and benzaldehyde.
-
Ozonolysis: A solution of 8-benzylidene-5,6,7,8-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). Ozone gas is then bubbled through the solution until a persistent blue color indicates the presence of excess ozone.
-
Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to quench the ozonide intermediate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5,6,7,8-tetrahydroisoquinolin-8-one.
Synthesis Workflow for 5,6,7,8-Tetrahydroisoquinolin-8-one
Caption: Synthesis of the ketone precursor.
Reduction of 5,6,7,8-Tetrahydroisoquinolin-8-one to this compound
The reduction of the ketone to the corresponding alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is generally high-yielding and selective for aldehydes and ketones.
Experimental Protocol:
-
Dissolution: 5,6,7,8-Tetrahydroisoquinolin-8-one is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Reduction Workflow
Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol: A Detailed Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5,6,7,8-tetrahydroisoquinolin-8-ol, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited direct literature on its synthesis, this document outlines a multi-step approach, beginning with the formation of a key ketone intermediate, 5,6,7,8-tetrahydroisoquinolin-8-one, followed by its reduction to the target alcohol. This guide details the proposed reaction mechanisms, experimental protocols, and relevant quantitative data.
I. Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a two-step sequence involving the oxidation of 5,6,7,8-tetrahydroisoquinoline to the corresponding 8-keto derivative, followed by a selective reduction of the ketone functionality.
Figure 1: Proposed two-step synthesis of this compound.
II. Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-one
The crucial intermediate, 5,6,7,8-tetrahydroisoquinolin-8-one, can be synthesized through the oxidation of the corresponding saturated carbocyclic ring of 5,6,7,8-tetrahydroisoquinoline. While direct oxidation methods for this specific transformation are not extensively documented, analogous reactions on similar structures, such as the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline to yield 5,6,7,8-tetrahydroquinolin-8-one, suggest the viability of this approach[1]. Another potential method involves visible-light-mediated aerobic α-oxygenation, which has been successfully applied to N-substituted tetrahydroisoquinolines to produce the corresponding lactams.
Hypothetical Experimental Protocol for Oxidation:
This protocol is a hypothetical adaptation based on similar transformations and would require optimization.
-
Precursor Formation (if necessary): If starting from a precursor like an 8-substituted derivative, the initial synthesis would follow established literature procedures. For instance, an 8-benzylidene-5,6,7,8-tetrahydroisoquinoline could be prepared via a condensation reaction between 5,6,7,8-tetrahydroisoquinoline and benzaldehyde.
-
Oxidation: The precursor would then be subjected to oxidative cleavage. For example, in the case of an 8-benzylidene precursor, ozonolysis would be a suitable method. The substrate would be dissolved in an appropriate solvent (e.g., a mixture of dichloromethane and methanol) and cooled to -78 °C. Ozone gas would be bubbled through the solution until a blue color persists, indicating the completion of the reaction.
-
Work-up: The reaction mixture would then be quenched with a reducing agent, such as dimethyl sulfide or triphenylphosphine, to decompose the ozonide intermediate. The solvent would be removed under reduced pressure, and the crude product would be purified by column chromatography on silica gel.
III. Step 2: Reduction of 5,6,7,8-Tetrahydroisoquinolin-8-one
The reduction of the ketone intermediate to the desired alcohol, this compound, is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce the aromatic pyridine ring[2][3][4].
Reaction Mechanism: Nucleophilic Hydride Attack
The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide to yield the alcohol.
References
An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5,6,7,8-Tetrahydroisoquinolin-8-ol, a valuable heterocyclic scaffold in medicinal chemistry. The guide details established methodologies, starting materials, and key experimental protocols, presenting quantitative data in a structured format for ease of comparison.
Introduction
The 5,6,7,8-tetrahydroisoquinoline core is a prominent structural motif in a wide array of biologically active compounds and natural products. The presence of a hydroxyl group at the C-8 position offers a handle for further functionalization, making this compound a key intermediate in the synthesis of novel therapeutic agents. This guide explores the primary synthetic strategies for accessing this important molecule.
Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies:
-
Construction of the Tetrahydroisoquinoline Core with Pre-installed Oxygenation: This involves classical named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, starting with appropriately substituted phenethylamines.
-
Modification of a Pre-existing Isoquinoline or Tetrahydroisoquinoline Scaffold: This strategy relies on the catalytic hydrogenation of a suitably substituted isoquinoline precursor or the direct hydroxylation of the 5,6,7,8-tetrahydroisoquinoline core.
This guide will delve into the specifics of a plausible synthetic route based on the Bischler-Napieralski reaction, followed by subsequent reduction and demethylation steps.
Detailed Synthetic Route: A Multi-step Approach
A reliable pathway to this compound involves the cyclization of an N-acylated β-phenylethylamine, followed by reduction and demethylation. This multi-step synthesis is outlined below.
Logical Workflow of the Synthesis
Caption: A plausible synthetic pathway to this compound.
Step 1: N-Formylation of 3-Methoxyphenethylamine
The synthesis commences with the formylation of commercially available 3-methoxyphenethylamine. This reaction protects the amine functionality and provides the necessary acyl group for the subsequent cyclization.
Experimental Protocol:
A mixture of 3-methoxyphenethylamine (1.0 mmol) and aqueous formic acid (1.2 mmol) can be stirred under solvent-free conditions at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, ethyl acetate is added, and the catalyst (if any) is removed by filtration. The solvent is then removed under reduced pressure to yield the crude N-formyl-2-(3-methoxyphenyl)ethylamine, which can be purified by recrystallization[1].
Step 2: Bischler-Napieralski Cyclization
The N-formylated intermediate undergoes an intramolecular electrophilic aromatic substitution in the presence of a dehydrating agent to form the corresponding 3,4-dihydroisoquinoline. The electron-donating methoxy group on the aromatic ring facilitates this cyclization[2].
Experimental Protocol:
N-Formyl-2-(3-methoxyphenyl)ethylamine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent like toluene[2][3]. The reaction mixture is typically heated to reflux to drive the cyclization. After cooling, the reaction is quenched, and the product, 8-methoxy-3,4-dihydroisoquinoline, is extracted and purified.
Step 3: Reduction of the Dihydroisoquinoline
The resulting 8-methoxy-3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline. This is commonly achieved using a hydride reducing agent.
Experimental Protocol:
Sodium borohydride (NaBH₄) is added portion-wise to a solution of 8-methoxy-3,4-dihydroisoquinoline in a protic solvent like methanol or ethanol at room temperature[4][5]. The reaction is stirred until completion, after which the solvent is removed, and the residue is worked up to isolate 8-methoxy-1,2,3,4-tetrahydroisoquinoline.
Step 4: Demethylation
The methoxy group is cleaved to unveil the desired hydroxyl functionality. This is a crucial step to afford the phenolic precursor.
Experimental Protocol:
Demethylation of 8-methoxy-1,2,3,4-tetrahydroisoquinoline can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) in an appropriate solvent[6]. The reaction conditions need to be carefully controlled to avoid side reactions.
Step 5: Isomerization to this compound
The final step involves the isomerization of the 1,2,3,4-tetrahydroisoquinoline to the desired 5,6,7,8-tetrahydroisoquinoline regioisomer. This transformation is less commonly documented and may require specific catalytic conditions. One potential approach involves a dehydrogenation to the isoquinoline followed by a selective hydrogenation of the pyridine ring. A more direct, albeit challenging, approach would be a controlled isomerization.
Alternatively, catalytic hydrogenation of 8-hydroxyisoquinoline, if available, could directly yield the desired product. The selective hydrogenation of the carbocyclic ring of substituted isoquinolines to afford 5,6,7,8-tetrahydroisoquinolines has been reported using specific ruthenium-based catalysts[7].
Alternative Synthetic Approaches
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers an alternative route to the tetrahydroisoquinoline core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[8][9][10]. For the synthesis of this compound, one could envision a pathway starting from 3-methoxyphenethylamine and formaldehyde[11]. The resulting tetrahydroisoquinoline would then require demethylation and isomerization as described above.
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
Catalytic Hydrogenation of 8-Hydroxyisoquinoline
A more direct route, if the starting material is accessible, is the catalytic hydrogenation of 8-hydroxyisoquinoline. The challenge in this approach lies in the selective reduction of the carbocyclic ring while preserving the pyridine ring and the hydroxyl group. Specific catalysts, such as ruthenium complexes, have shown promise in achieving such selective hydrogenations of the isoquinoline carbocycle[7].
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the proposed synthetic route. It is important to note that these are representative values and can vary based on the specific reaction conditions and substrates used.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| N-Formylation | 3-Methoxyphenethylamine | N-Formyl-2-(3-methoxyphenyl)ethylamine | Formic Acid | High |
| Bischler-Napieralski | N-Formyl-2-(3-methoxyphenyl)ethylamine | 8-Methoxy-3,4-dihydroisoquinoline | POCl₃ | Moderate to Good |
| Reduction | 8-Methoxy-3,4-dihydroisoquinoline | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | NaBH₄ | High |
| Demethylation | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinolin-8-ol | BBr₃ or HBr | Good |
| Isomerization | 1,2,3,4-Tetrahydroisoquinolin-8-ol | This compound | Catalyst dependent | Variable |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. The Bischler-Napieralski reaction provides a robust method for constructing the core tetrahydroisoquinoline skeleton, which can then be further modified to yield the target compound. Alternative strategies, such as the Pictet-Spengler reaction and direct catalytic hydrogenation, also present viable, though potentially challenging, routes. The choice of synthetic pathway will ultimately depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. Further research into the selective isomerization of 1,2,3,4-tetrahydroisoquinolines to their 5,6,7,8-isomers would be highly beneficial for streamlining the synthesis of this important class of molecules.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
X-ray Crystallography of 5,6,7,8-Tetrahydroisoquinolin-8-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of 5,6,7,8-tetrahydroisoquinolin-8-ol and its derivatives. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents. This document outlines the synthesis, crystallization, and crystallographic analysis of these compounds, presenting key data in a structured format and visualizing experimental workflows.
Data Presentation: Crystallographic Data of Tetrahydroisoquinoline and Related Derivatives
The following tables summarize the crystallographic data for several 5,6,7,8-tetrahydroisoquinoline derivatives and a closely related precursor, 5,6,7,8-tetrahydroquinolin-8-one. This comparative presentation allows for an examination of the structural effects of various substituents on the core scaffold.
Table 1: Crystallographic Data for 5,6,7,8-Tetrahydroquinolin-8-one
| Parameter | Value |
| Formula | C₉H₉NO |
| Molecular Weight | 147.17 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.9393(2) |
| b (Å) | 8.0885(3) |
| c (Å) | 13.4710(4) |
| V (ų) | 756.11(4) |
| Z | 4 |
| Radiation | Cu Kα |
| Temperature (K) | 293 |
| Source:[1] |
Table 2: Crystallographic Data for 7-Acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-3-(N-phenyl-carbamoylmethylsulfanyl)-5,6,7,8-tetrahydroisoquinoline
| Parameter | Value |
| Formula | C₂₈H₂₆ClN₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.365(3) |
| b (Å) | 9.0620(18) |
| c (Å) | 19.014(4) |
| β (°) | 108.89(3) |
| V (ų) | 2666.3(9) |
| Z | 4 |
| Source:[2] |
Table 3: Crystallographic Data for 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
| Parameter | Value |
| Formula | C₂₈H₂₅Cl₂N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.515(3) |
| b (Å) | 12.042(2) |
| c (Å) | 15.795(3) |
| β (°) | 94.98(3) |
| V (ų) | 2749.2(9) |
| Z | 4 |
| Source:[3] |
Table 4: Crystallographic Data for Methyl 2-{[(6S,7R,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate
| Parameter | Value |
| Formula | C₂₃H₂₃ClN₂O₄S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.189(5) |
| b (Å) | 9.5818(2) |
| c (Å) | 15.688(3) |
| β (°) | 117.398(1) |
| V (ų) | 4293.7(12) |
| Z | 8 |
| Source:[4] |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis as cited in the literature for 5,6,7,8-tetrahydroisoquinoline derivatives and their analogs.
Synthesis and Crystallization
1. Synthesis of 7-acetyl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline (5d) [5]
A mixture of 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (3b) and N-(4-chlorophenyl)-2-chloroacetamide (4d) in isopropanol was reacted to yield colorless cubic crystals of the title compound with a yield of 88%.
2. Synthesis and Crystallization of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide [3]
The title compound was synthesized by refluxing 7-acetyl-8-(4-chlorophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2 mmol) with N-(4-chlorophenyl)-2-chloroacetamide (2 mmol) and anhydrous sodium acetate (12 mmol) in pure ethanol (30 ml) for 1 hour. The product that formed upon cooling was collected and recrystallized from ethanol to yield high-quality crystals suitable for X-ray diffraction.
3. Synthesis and Crystallization of Methyl 2-{[(6S,7R,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate [4]
A mixture of 7-acetyl-8-(4-chlorophenyl)-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (10 mmol), methyl chloroacetate (10 mmol), and sodium acetate trihydrate (11 mmol) in ethanol (30 ml) was heated under reflux for one hour. The precipitate was recrystallized from ethanol to give the title compound.
4. Crystallization of 5,6,7,8-Tetrahydroquinolin-8-one [6]
Crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of a solution of the compound in an ethyl acetate/hexane (1:1) mixture.
X-ray Diffraction Analysis
The following protocol is a general representation based on the methodologies described for related tetrahydroisoquinoline alkaloids.[7][8]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer, commonly equipped with a CCD detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. The data collection is typically performed at a controlled temperature.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms may be located in the difference Fourier map and refined, or placed in calculated positions.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of this compound derivatives and a logical diagram of the key steps in X-ray crystallography.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Caption: Key logical steps in single-crystal X-ray crystallography.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 5,6,7,8-tetrahydroisoquinolin-8-ol, a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class. Based on the well-documented activities of structurally related analogs, the primary mechanism of action is proposed to be the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. This document provides a comprehensive overview of the dopamine synthesis pathway, the specific molecular interactions involved in TH inhibition by hydroxylated THIQs, and detailed experimental protocols for assessing this activity. The information is intended to support further research and drug development efforts centered on this scaffold.
Introduction
Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules.[1] The core THIQ scaffold is a recurring motif in compounds targeting the central nervous system. While a broad spectrum of pharmacological activities has been attributed to various THIQ derivatives, this guide focuses on the foundational mechanism of the parent compound, this compound. Evidence from closely related analogs strongly suggests that its primary biological effect is the modulation of catecholamine biosynthesis through the inhibition of tyrosine hydroxylase.[2]
The Dopamine Biosynthesis Pathway and the Role of Tyrosine Hydroxylase
Dopamine is a critical neurotransmitter involved in motor control, motivation, reward, and cognitive function. Its synthesis begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in this pathway.[3] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Given its role in controlling the overall rate of dopamine production, TH is a key target for pharmacological intervention in conditions associated with dysregulated dopaminergic signaling.[4]
Figure 1: The Catecholamine Biosynthesis Pathway.
Proposed Mechanism of Action: Tyrosine Hydroxylase Inhibition
-
Competition with the Cofactor: Hydroxylated THIQs can compete with the essential cofactor, tetrahydrobiopterin (BH4), for binding at the active site of the enzyme.[2]
-
Chelation of the Catalytic Iron: The hydroxyl groups on the THIQ scaffold can directly chelate the ferric iron (Fe³⁺) in the catalytic center of tyrosine hydroxylase, rendering the enzyme inactive.[2] This mode of inhibition is analogous to the feedback inhibition mechanism of dopamine itself.[2]
It is highly probable that this compound shares this inhibitory mechanism due to the presence of the hydroxyl group on the tetrahydroisoquinoline core.
Figure 2: Proposed dual mechanism of TH inhibition.
Quantitative Data
As of the latest literature review, specific quantitative data such as IC₅₀ or Kᵢ values for the inhibition of tyrosine hydroxylase by this compound are not available. The following table presents hypothetical data to illustrate how such information would be structured. Researchers are encouraged to perform empirical studies to determine these values.
| Compound | Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| This compound | Tyrosine Hydroxylase | Radiometric | Data not available | Data not available | N/A |
| Norsalsolinol (analog) | Tyrosine Hydroxylase | Radiometric | ~50 | Data not available | [2] |
| N-methyl-norsalsolinol (analog) | Tyrosine Hydroxylase | Radiometric | ~20 | Data not available | [2] |
Experimental Protocols
The following is a representative protocol for a tyrosine hydroxylase inhibition assay, adapted from established methodologies.
Radiometric Assay for Tyrosine Hydroxylase Activity
This assay measures the enzymatic activity of TH by quantifying the amount of ³H₂O released from L-[3,5-³H]tyrosine.
Materials:
-
Purified or recombinant tyrosine hydroxylase
-
L-[3,5-³H]tyrosine
-
Catalase
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Sodium acetate buffer
-
This compound (or other inhibitors)
-
Dowex 50W-X8 cation exchange resin
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing sodium acetate buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Enzyme and Inhibitor Incubation: In microcentrifuge tubes, add the reaction mixture, the TH enzyme preparation, and varying concentrations of this compound (dissolved in a suitable solvent, with a solvent control). Pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-[3,5-³H]tyrosine and BH₄ to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Separation of ³H₂O: Prepare columns with Dowex 50W-X8 resin. Apply the reaction mixture to the columns to bind the unreacted [³H]tyrosine. Collect the eluate containing the ³H₂O.
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and quantify the amount of ³H₂O using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
Figure 3: Workflow for a radiometric tyrosine hydroxylase assay.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as an inhibitor of tyrosine hydroxylase, thereby modulating catecholamine biosynthesis. This proposed mechanism is based on robust data from closely related dihydroxylated analogs. Future research should focus on empirically determining the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against tyrosine hydroxylase. Furthermore, investigating the selectivity of this compound for tyrosine hydroxylase over other enzymes and exploring its effects in cellular and in vivo models of dopaminergic function will be crucial for its potential development as a pharmacological tool or therapeutic lead. Structure-activity relationship (SAR) studies on the 8-hydroxy position could also provide valuable insights for the design of more potent and selective inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uni-luebeck.de [research.uni-luebeck.de]
The Emergence of 5,6,7,8-Tetrahydroisoquinolin-8-ol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroisoquinoline scaffold is a core structural motif found in a variety of biologically active compounds. Within this class, 5,6,7,8-Tetrahydroisoquinolin-8-ol and its naturally occurring analogs have garnered significant interest due to their interactions with crucial neurological pathways. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this compound class, with a particular focus on its well-studied, naturally-occurring derivatives, pellotine and anhalonidine.
Discovery and History
The history of this compound is intrinsically linked to the study of alkaloids present in the peyote cactus (Lophophora williamsii). Prehistoric use of peyote in religious ceremonies by indigenous peoples of the Americas dates back over 5,000 years, highlighting a long-standing human interaction with the psychoactive compounds contained within.[1][2][3][4]
Scientific investigation into the chemical constituents of peyote began in the late 19th century. These studies led to the isolation and characterization of a number of alkaloids, including the phenethylamine mescaline, as well as a series of tetrahydroisoquinolines.[5] Among these were pellotine and anhalonidine, which are N-methylated and N-desmethylated analogs of 6,7-dimethoxy-5,6,7,8-tetrahydroisoquinolin-8-ol, respectively.[6][7][8]
Pellotine, in particular, was identified as having sedative and hypnotic properties, distinct from the hallucinogenic effects of mescaline.[7][9] This led to its brief marketing as a sedative in the early 20th century, before the advent of synthetic barbiturates.[6] The study of these naturally occurring 8-hydroxy-tetrahydroisoquinolines has provided the foundation for current research into their pharmacological effects and potential therapeutic applications.
Synthesis of 8-Hydroxy-Tetrahydroisoquinoline Analogs
The synthesis of 8-hydroxy-tetrahydroisoquinolines can be achieved through various synthetic routes. A common strategy involves the construction of the tetrahydroisoquinoline core followed by modifications to introduce the desired substituents. The synthesis of pellotine, a prominent naturally occurring analog, serves as a representative example of the chemical strategies employed.
Experimental Protocol: Synthesis of Pellotine
The synthesis of pellotine can be accomplished via a modified Bobbitt reaction. The following protocol is adapted from published procedures.[6]
Step 1: Reductive Amination
A solution of 3,4-dimethoxy-5-benzyloxy-benzaldehyde is reacted with 2,2-dimethoxyethylamine in a suitable solvent, such as methanol, in the presence of a reducing agent like sodium borohydride. This reaction forms the secondary amine intermediate.
Step 2: Pictet-Spengler Cyclization
The intermediate from Step 1 is treated with an acid catalyst, such as hydrochloric acid, to facilitate the Pictet-Spengler cyclization. This reaction forms the tetrahydroisoquinoline ring system.
Step 3: N-Methylation
The secondary amine of the tetrahydroisoquinoline is methylated using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction), to yield pellotine.
Step 4: Deprotection
If a protecting group is used for the phenolic hydroxyl (e.g., benzyl), it is removed in the final step to yield the desired 8-hydroxy-tetrahydroisoquinoline.
Pharmacological Activity and Mechanism of Action
Recent studies have elucidated that 8-hydroxy-tetrahydroisoquinolines, such as pellotine and anhalonidine, exert their biological effects primarily through interaction with serotonin receptors. Specifically, these compounds have been identified as inverse agonists of the 5-HT7 receptor.[6]
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the G-protein coupled 5-HT7 receptor, which is constitutively active, agonist binding typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As inverse agonists, 8-hydroxy-tetrahydroisoquinolines decrease the basal level of cAMP, thereby modulating downstream signaling pathways.[10][11]
Signaling Pathway
The interaction of 8-hydroxy-tetrahydroisoquinolines with the 5-HT7 receptor initiates a signaling cascade that influences various cellular processes. The primary mechanism involves the reduction of adenylyl cyclase activity, leading to decreased production of cAMP. This, in turn, affects the activity of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets, including transcription factors and other kinases.
Below is a diagram illustrating the proposed signaling pathway.
Caption: 5-HT7 Receptor Inverse Agonist Signaling Pathway.
Quantitative Data
The following table summarizes the reported pharmacological data for key 8-hydroxy-tetrahydroisoquinoline analogs at the 5-HT7 receptor.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Anhalidine | 5-HT7 | cAMP Assay | 219 | -95.4 | [6] |
| Pellotine | 5-HT7 | cAMP Assay | 291 | -98.6 | [12] |
| Anhalonidine | 5-HT7 | cAMP Assay | - | - | [8] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Conclusion
This compound and its natural analogs represent a fascinating class of compounds with a rich history rooted in ethnobotany and a promising future in neuropharmacology. Their activity as inverse agonists at the 5-HT7 receptor provides a clear mechanism of action and a solid foundation for further drug development efforts. The detailed understanding of their synthesis and pharmacology presented in this guide offers valuable insights for researchers and scientists working to explore the therapeutic potential of this unique chemical scaffold.
References
- 1. MagiCactus.com - Lophophora Williamsii - Peyote [magicactus.com]
- 2. researchgate.net [researchgate.net]
- 3. Peyote alkaloids: identification in a prehistoric specimen of lophophora from coahuila, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prehistoric peyote use: Alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas [agris.fao.org]
- 5. sacredcacti.com [sacredcacti.com]
- 6. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pellotine - Wikipedia [en.wikipedia.org]
- 8. Anhalonidine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 5,6,7,8-Tetrahydroisoquinolin-8-ol in Organic Synthesis: A Review of a Key Isomer
Note to the Reader: Extensive literature searches for the specific applications of 5,6,7,8-tetrahydroisoquinolin-8-ol in organic synthesis yielded limited detailed protocols and quantitative data. However, its structural isomer, 5,6,7,8-tetrahydroquinolin-8-ol , is a well-documented precursor in the synthesis of chiral ligands for asymmetric catalysis. This application note will focus on the detailed synthetic applications of this readily available quinoline-based isomer, providing valuable insights for researchers in organic synthesis and drug development.
Application Note: 5,6,7,8-Tetrahydroquinolin-8-ol as a Precursor for Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation
Introduction
5,6,7,8-Tetrahydroquinolin-8-ol is a versatile building block in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis. Its rigid, bicyclic structure provides a well-defined scaffold for the introduction of chirality and coordinating functional groups. A significant application of this compound is in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. These diamine ligands, when complexed with transition metals such as rhodium and iridium, form highly effective catalysts for asymmetric transfer hydrogenation (ATH) reactions. ATH is a powerful method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Application in Asymmetric Catalysis
Chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol have been successfully employed in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions yield chiral tetrahydroisoquinolines, a core structural motif found in numerous alkaloids and synthetic drugs. The catalysts typically consist of a pentamethylcyclopentadienyl (Cp*) metal (e.g., Rhodium) complexed with the chiral diamine ligand. The reaction is often carried out in a mixture of formic acid and triethylamine as the hydrogen source. The use of additives like lanthanum triflate (La(OTf)₃) has been shown to enhance the catalytic activity, leading to high conversions even for sterically hindered substrates.
Quantitative Data Summary
The following table summarizes the performance of rhodium catalysts bearing chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.
| Substrate | Catalyst | Additive | Conversion (%) | ee (%) |
| 1-Phenyl-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 69 |
| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 65 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | None | >99 | 68 |
| 1-(2-Naphthyl)-3,4-dihydroisoquinoline | [RhCp(R)-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 55 |
| 1-(2-Thienyl)-3,4-dihydroisoquinoline | [RhCp*(R)-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 60 |
Experimental Protocols
Protocol 1: Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands (CAMPY)
This protocol describes the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands from racemic 5,6,7,8-tetrahydroquinolin-8-ol via enzymatic kinetic resolution.[1]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å Molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Ethyl acetate
-
Hexane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Enzymatic Kinetic Resolution:
-
A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O is stirred for 30 hours at 60 °C.
-
The reaction is monitored by chiral HPLC.
-
The lipase and molecular sieves are removed by filtration through a celite pad.
-
The filtrate is concentrated under vacuum, and the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography (eluent: ethyl acetate/hexane).
-
-
Hydrolysis of the Acetate:
-
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in MeOH are stirred for 2 hours at room temperature.
-
MeOH is removed under vacuum, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford (R)-5,6,7,8-tetrahydroquinolin-8-ol.
-
-
Azidation (Mitsunobu Reaction):
-
To a solution of the chiral alcohol (e.g., (R)-5,6,7,8-tetrahydroquinolin-8-ol) (1 eq.), NaN₃ (1.5 eq.), and PPh₃ (1.5 eq.) in toluene at 0 °C, DIAD (1.5 eq.) is added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the corresponding 8-azido-5,6,7,8-tetrahydroquinoline.
-
-
Reduction of the Azide:
-
The 8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd/C (5 mol%) in anhydrous EtOH are stirred for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.
-
The catalyst is removed by filtration, and the solvent is evaporated to give the chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligand.
-
Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
This protocol outlines the general procedure for the asymmetric transfer hydrogenation of imines using a pre-formed metal-diamine catalyst.[1]
Materials:
-
Formic acid/triethylamine (5:2 azeotrope)
-
[RhCp*Cl₂]₂ or other suitable metal precursor
-
Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand (e.g., (R)-CAMPY)
-
Methanol (MeOH)
-
Water (degassed)
-
1-Aryl-3,4-dihydroisoquinoline substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
Catalyst Pre-activation:
-
The formic acid/triethylamine mixture (50 equiv.) is charged into a sealed vial.
-
The catalyst (1 mol%), formed from the metal precursor and the chiral ligand, is dissolved in a degassed water/methanol (1:1) mixture and added to the vial.
-
The resulting mixture is stirred for 30 minutes to activate the catalyst.
-
-
Hydrogenation Reaction:
-
The imine substrate and La(OTf)₃ (33 mol%, if used) are added at once.
-
The mixture is vigorously stirred at 30 °C for 18 hours.
-
-
Work-up and Analysis:
-
The reaction is quenched with a saturated solution of Na₂CO₃.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for ligand synthesis and catalysis.
This detailed overview of the applications of 5,6,7,8-tetrahydroquinolin-8-ol in the synthesis of chiral ligands for asymmetric catalysis provides a strong foundation for researchers interested in the development of novel synthetic methodologies and the production of enantiomerically pure compounds.
References
Application Notes and Protocols: 5,6,7,8-Tetrahydroisoquinolin-8-ol Derivatives as Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from 5,6,7,8-tetrahydroisoquinolin-8-ol in asymmetric catalysis. The primary focus is on the application of 8-amino-5,6,7,8-tetrahydroquinoline-based ligands in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.
Overview of the Chiral Ligand
This compound serves as a valuable precursor for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions.[1] A key synthetic strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol to access enantiomerically pure forms.[1] These can then be converted into more complex ligands, such as chiral diamines.[1]
One notable class of ligands derived from this scaffold are the 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as CAMPY and Me-CAMPY.[2][3] These chiral diamine ligands, when complexed with metals like rhodium, have shown efficacy in the asymmetric transfer hydrogenation of imines to produce chiral amines.[1][2]
Logical Relationship: From Precursor to Catalytic Application
Caption: Logical workflow from the racemic precursor to the final catalytic application.
Application in Asymmetric Transfer Hydrogenation (ATH)
Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal-catalyzed ATH of cyclic aromatic imines, specifically 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs).[2][3] Rhodium complexes of these ligands have proven to be particularly effective in terms of both reactivity and enantioselectivity.[2][3][4] The addition of a Lewis acid, such as La(OTf)₃, can further enhance the reaction conversion.[2]
Quantitative Data Summary
The following table summarizes the catalytic performance of Rhodium-CAMPY and Rhodium-Me-CAMPY complexes in the ATH of various 1-aryl substituted-3,4-dihydroisoquinolines.
| Substrate (DHIQ) | Catalyst | Additive (10 mol%) | Conversion (%) | ee (%) |
| I | C3 ([RhCpCl(S,S)-L1)]) | None | 99 | 65 |
| I | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 69 |
| I | C4 ([RhCpCl(S,S)-L2)]) | None | 99 | 55 |
| I | C4 ([RhCpCl(S,S)-L2)]) | La(OTf)₃ | 99 | 60 |
| II | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 58 |
| III | C3 ([RhCpCl(S,S)-L1)]) | La(OTf)₃ | 99 | 50 |
| IV | C3 ([RhCp*Cl(S,S)-L1)]) | La(OTf)₃ | 99 | 48 |
Data sourced from studies by Rimoldi and co-workers.[2][4] L1: CAMPY, L2: Me-CAMPY
Experimental Protocols
Protocol 1: Synthesis of Chiral Ligand Precursor via Enzymatic Kinetic Resolution
This protocol describes the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase from Candida antarctica.[2]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinoline-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Celite
Procedure:
-
A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) is prepared in i-Pr₂O to a final concentration of 25 mM.
-
The mixture is stirred for 30 hours at 60 °C.
-
The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).
-
Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.
-
The filtrate containing the enantiomerically enriched acetate and the unreacted alcohol is then concentrated and can be further purified.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the enzymatic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol.
Protocol 2: Asymmetric Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline
This protocol provides a general procedure for the ATH of a DHIQ using a Rhodium-CAMPY catalyst.[2]
Materials:
-
1-Aryl-3,4-dihydroisoquinoline (substrate)
-
[RhCp*Cl(S,S)-CAMPY)] (Catalyst C3)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)
-
Water (solvent)
Procedure:
-
The chiral rhodium catalyst (1 mol%) and the DHIQ substrate (1 eq.) are placed in a reaction vessel.
-
If used, the additive La(OTf)₃ (10 mol%) is added to the vessel.
-
A freshly prepared 5:2 mixture of HCOOH:Et₃N is added as the hydrogen source.
-
Water is added as the solvent.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).
-
The reaction is monitored for conversion by an appropriate method (e.g., GC, NMR).
-
After completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The enantiomeric excess (ee) of the resulting tetrahydroisoquinoline product is determined by chiral HPLC analysis.
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: General workflow for the asymmetric transfer hydrogenation of a dihydroisoquinoline.
References
- 1. (R)-5,6,7,8-tetrahydroquinolin-8-ol | 451466-81-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-8-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroisoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This scaffold is a core component of numerous alkaloids and synthetic molecules exhibiting a wide array of biological activities.[1] Specifically, the introduction of a hydroxyl group at the 8-position, yielding 5,6,7,8-Tetrahydroisoquinolin-8-ol, provides a key functional group for further derivatization and interaction with biological targets. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] This document provides an overview of the applications of this compound and its analogs, along with protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
The 5,6,7,8-tetrahydroisoquinoline nucleus is a versatile scaffold in drug discovery, with derivatives showing a broad spectrum of pharmacological effects.
Anticancer and Anti-Angiogenesis Activity
Derivatives of the tetrahydroisoquinoline scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[2] For instance, certain analogs have been shown to inhibit Kirsten rat sarcoma viral oncogene homolog (KRas), a key protein in many cancers.[2] One study reported a derivative, GM-3-18, with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines.[2] Another analog, GM-3-121, exhibited significant anti-angiogenesis activity with an IC50 of 1.72 µM.[2]
5-HT7 Receptor Inverse Agonism
Recent studies have identified 8-hydroxy-tetrahydroisoquinoline derivatives as inverse agonists of the serotonin 7 receptor (5-HT7R).[5] This receptor is involved in regulating mood, learning, and circadian rhythm.[5] Inverse agonism at the 5-HT7R can lead to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal excitability. The natural alkaloid pellotine, which features an 8-hydroxy-6,7-dimethoxy-tetrahydroisoquinoline core, was identified as a 5-HT7R inverse agonist. Further studies revealed that the 8-hydroxy substitution is crucial for this activity.[5]
Anti-inflammatory and Antinociceptive Effects
The related 5,6,7,8-tetrahydroquinoline scaffold has been explored for its anti-inflammatory properties.[4] Additionally, 8-amino-5,6,7,8-tetrahydroisoquinoline derivatives have been investigated as novel antinociceptive agents, demonstrating potency comparable to nicotine in rodent models.[6]
Quantitative Data Summary
The following table summarizes the biological activity of selected 5,6,7,8-tetrahydroisoquinoline derivatives. It is important to note that specific data for this compound is limited in the public domain, and the presented data is for structurally related analogs.
| Compound ID | Target/Assay | Cell Line(s) | Activity (IC50/EC50) | Reference |
| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | 0.9 µM - 10.7 µM | [2] |
| GM-3-121 | Anti-angiogenesis | - | 1.72 µM | [2] |
| Anhalidine (1b) | 5-HT7 Receptor Inverse Agonism | - | EC50 = 219 nM | [5] |
| Pellotine (1a) | 5-HT7 Receptor Inverse Agonism | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This protocol is adapted from a literature procedure for the synthesis of the tetrahydroquinoline analog, which serves as a common precursor.[7]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinoline
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å molecular sieves
-
Diisopropyl ether (i-Pr2O)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent) in i-Pr2O, add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the lipase and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) to yield the desired product.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: GloSensor™ cAMP Assay for 5-HT7R Inverse Agonism
This protocol is based on the methodology used to assess the inverse agonist activity of 8-hydroxy-tetrahydroisoquinoline analogs at the 5-HT7 receptor.[5]
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor and a cAMP-sensitive luciferase reporter (GloSensor™)
-
GloSensor™ cAMP reagent
-
Test compounds
-
Forskolin (positive control)
-
White, opaque 96-well plates
Procedure:
-
Plate the engineered HEK293 cells in white, opaque 96-well plates and incubate overnight.
-
Equilibrate the cells with the GloSensor™ cAMP reagent for 2 hours at room temperature.
-
Add the test compounds at various concentrations to the wells.
-
Measure the luminescence signal at regular intervals for a specified period to establish a baseline.
-
To determine agonist activity, add a known agonist like forskolin and measure the increase in luminescence.
-
To determine inverse agonist activity, measure the decrease in the basal luminescence signal in the absence of an agonist.
-
Analyze the data to determine EC50 and Emax values.
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Proposed mechanism of 5-HT7R inverse agonism by 8-hydroxy-THIQ derivatives.
References
- 1. Hydrastinine - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 5,6,7,8-Tetrahydroisoquinolin-8-ol and its derivatives, along with detailed protocols for relevant experimental assays. The information is intended to guide researchers in exploring the therapeutic potential of this class of compounds.
Biological Context and Potential Applications
5,6,7,8-Tetrahydroisoquinoline is a core structural motif found in numerous biologically active compounds and natural alkaloids. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurotropic effects. The focus of these notes is on the potential of this compound and its analogs as anticancer agents, based on recent studies of related compounds.
The anticancer activity of tetrahydroisoquinoline derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as the RET (Rearranged during transfection) tyrosine kinase.
Quantitative Data Summary
While specific quantitative data for the parent compound this compound is limited in publicly available literature, studies on its derivatives provide valuable insights into the potential potency of this chemical class. The following tables summarize the biological activities of representative 5,6,7,8-tetrahydroisoquinoline derivatives.
Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HEPG2 (Liver Cancer) | Potent Activity Reported | [1] |
| Compound 9c | HCT116 (Colon Cancer) | Superior Efficacy Reported | [1] |
| Compound 7e | A549 (Lung Cancer) | 0.155 | [2] |
| Compound 8d | MCF7 (Breast Cancer) | 0.170 | [2] |
Note: "Potent Activity Reported" and "Superior Efficacy Reported" indicate that the source material highlighted the compound's significant effect without providing a specific IC50 value in the abstract.
Table 2: Enzyme Inhibition by 5,6,7,8-Tetrahydroisoquinoline Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 7e | CDK2 | 0.149 | [2] |
| Compound 8d | DHFR | 0.199 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Synthesis of this compound
A general method for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines can be adapted for the synthesis of the title compound.[3] The following is a representative procedure:
Materials:
-
2-chloro-5,6,7,8-tetrahydroquinolin-8-ol (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium catalyst (e.g., PdCl2(dppf))
-
TMEDA (Tetramethylethylenediamine)
-
Sodium borohydride (NaBH4)
-
Argon gas
Procedure:
-
Dissolve the halogenated heterocyclic compound (0.66 mmol) in anhydrous THF (13.2 mL).
-
Degas the solution by bubbling argon through it for several minutes.
-
Sequentially add the Palladium catalyst (e.g., PdCl2(dppf), 27.0 mg, 0.033 mmol, 5.0 mol%), TMEDA (0.130 g, 1.12 mmol, 1.7 equiv), and NaBH4 (42.4 mg, 1.12 mmol, 1.7 equiv).
-
Stir the reaction mixture under an argon atmosphere at room temperature for an appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, perform an appropriate work-up procedure to isolate and purify the product.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HEPG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 2 hours or at -20°C for longer storage.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
RET Kinase Inhibition Assay
This in vitro assay can be used to determine if this compound directly inhibits the activity of the RET kinase.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Substrate (e.g., a specific peptide substrate for RET)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plate
-
Luminometer
Procedure:
-
Dilute the RET enzyme, substrate, ATP, and the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (or a vehicle control).
-
Add 2 µL of the RET enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
Potential Signaling Pathway for Anticancer Activity
Caption: Hypothesized signaling pathway for the anticancer effects of this compound.
References
- 1. New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5,6,7,8-Tetrahydroisoquinolin-8-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6,7,8-tetrahydroisoquinolin-8-ol as a precursor for chiral ligands in asymmetric synthesis. Detailed protocols for the synthesis of these ligands and their application in catalytic asymmetric transfer hydrogenation are presented, along with performance data.
Introduction
This compound is a valuable starting material for the synthesis of chiral ligands, particularly 8-amino-5,6,7,8-tetrahydroquinoline derivatives. These ligands, when complexed with transition metals like rhodium, form highly effective catalysts for asymmetric reactions, most notably the transfer hydrogenation of prochiral imines to produce chiral amines. Chiral amines are critical building blocks in the pharmaceutical industry, forming the stereogenic core of many drug molecules.
The key to unlocking the utility of this compound in this context is its resolution into enantiomerically pure forms, which is efficiently achieved through dynamic kinetic resolution. This document details the enzymatic resolution of the precursor, the subsequent synthesis of the chiral ligands (R)-CAMPY and (R)-Me-CAMPY, and their application in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines.
I. Synthesis of Chiral Ligands from this compound
The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands from racemic this compound involves a crucial dynamic kinetic resolution step, followed by conversion of the resulting chiral intermediate to the desired diamine ligand.
Workflow for Chiral Ligand Synthesis and Application
Caption: Workflow from racemic starting material to chiral catalysts and their application.
Experimental Protocol 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol
This protocol is based on the lipase-mediated dynamic kinetic resolution of the corresponding 8-amino derivative, which is readily synthesized from the 8-ol. A spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline is observed in the presence of Candida antarctica Lipase B.[1]
Materials:
-
Racemic 8-amino-5,6,7,8-tetrahydroquinoline
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Acetonitrile
-
Methyl isothiocyanate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of racemic 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in acetonitrile, add immobilized Candida antarctica Lipase B.
-
Add methyl isothiocyanate (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature. The progress of the resolution can be monitored by chiral HPLC.
-
Upon completion (typically when >60% of the (R)-acetamide is formed), filter off the enzyme.
-
The resulting (R)-acetamide can be isolated and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
-
The (R)-acetamide is then hydrolyzed under acidic or basic conditions to yield the enantiomerically pure (R)-8-amino-5,6,7,8-tetrahydroquinoline.
II. Application in Asymmetric Transfer Hydrogenation
The enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline derivatives, (R)-CAMPY and (R)-Me-CAMPY, are utilized as chiral ligands in rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[2][3]
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
Materials:
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
(R)-CAMPY or (R)-Me-CAMPY ligand
-
1-Phenyl-3,4-dihydroisoquinoline
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Dichloromethane (DCM) or Water as the solvent
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [RhCp*Cl₂]₂ (0.005 mmol) and the chiral ligand ((R)-CAMPY or (R)-Me-CAMPY, 0.011 mmol) in the chosen solvent (e.g., DCM or water). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (1.0 mmol) in the solvent.
-
Catalytic Reaction: Add the pre-formed catalyst solution to the substrate solution. If using, add La(OTf)₃ (0.1 mmol).
-
Add the formic acid/triethylamine mixture (hydrogen source).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).
-
Work-up and Analysis: After the reaction is complete, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The enantiomeric excess (ee) of the product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is determined by chiral HPLC analysis. The yield is determined after purification by column chromatography.
III. Performance Data
The following table summarizes the performance of the (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) based rhodium catalysts (C3 and C4, respectively) in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.[2][4]
| Substrate (1-Aryl-3,4-dihydroisoquinoline) | Catalyst | Additive | Solvent | Conversion (%) | ee (%) |
| 1-Phenyl | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 69 |
| 1-Phenyl | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 60 |
| 1-(p-Tolyl) | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 53 |
| 1-(p-Tolyl) | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 52 |
| 1-(p-Methoxyphenyl) | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 54 |
| 1-(p-Methoxyphenyl) | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 52 |
| 1-(p-Chlorophenyl) | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 54 |
| 1-(p-Chlorophenyl) | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 42 |
| 1-(p-Fluorophenyl) | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 55 |
| 1-(p-Fluorophenyl) | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 54 |
| 1-(Naphthalen-2-yl) | C3 ((R)-CAMPY) | La(OTf)₃ | H₂O | >99 | 56 |
| 1-(Naphthalen-2-yl) | C4 ((R)-Me-CAMPY) | La(OTf)₃ | H₂O | >99 | 75 |
Reaction conditions: Substrate/catalyst/La(OTf)₃ molar ratio = 100:1:10, H₂O as solvent, HCOOH/Et₃N as hydrogen source, 28 °C, 24 h.
IV. Logical Relationships in Asymmetric Transfer Hydrogenation
The following diagram illustrates the key interactions and transformations occurring during the rhodium-catalyzed asymmetric transfer hydrogenation of a dihydroisoquinoline.
Caption: Key steps in the catalytic cycle of asymmetric transfer hydrogenation.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of effective chiral diamine ligands. The dynamic kinetic resolution of its amino derivative provides an efficient route to enantiomerically pure materials. The resulting ligands, particularly CAMPY and Me-CAMPY, in complex with rhodium, demonstrate good to high conversions and moderate enantioselectivities in the asymmetric transfer hydrogenation of a range of 1-aryl-3,4-dihydroisoquinolines. The use of additives such as La(OTf)₃ can be beneficial for achieving high conversions, especially with more challenging substrates. These methodologies offer a valuable tool for the synthesis of chiral tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Synthesis of Bioactive Molecules from 5,6,7,8-Tetrahydroisoquinolin-8-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from the 5,6,7,8-tetrahydroisoquinolin-8-ol scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer, enzyme inhibitory, and neuroprotective properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroisoquinoline framework.
Application Notes
The 5,6,7,8-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic molecules with significant biological activity. Derivatives of this heterocyclic system have been shown to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.
Anticancer Activity: A prominent application of 5,6,7,8-tetrahydroisoquinoline derivatives is in the field of oncology. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those of the lung, breast, and colon. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis (programmed cell death), and arrest of the cell cycle.
Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation. Notably, certain 5,6,7,8-tetrahydroisoquinolines have been shown to inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). DHFR is a key enzyme in the synthesis of DNA precursors, and its inhibition can halt cancer cell replication. CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Signaling Pathway Modulation: The anticancer effects of these compounds are often mediated through the modulation of critical intracellular signaling pathways. One such pathway involves the activation of the intrinsic apoptotic cascade. This can be initiated by cellular stress and leads to a series of events orchestrated by caspases, a family of protease enzymes. Specifically, some tetrahydroisoquinoline derivatives have been shown to activate the ERK1/2 and p38-MAPK signaling pathways, which in turn trigger the activation of initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive 5,6,7,8-tetrahydroisoquinoline derivatives and for assessing their biological activity.
Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives
This protocol describes the synthesis of enantiomerically enriched 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can serve as key intermediates for the synthesis of a variety of bioactive molecules. The synthesis starts from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, a close analog of the title compound.
Protocol 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Reaction Setup: In a suitable reaction vessel, combine (±)-5,6,7,8-tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM.
-
Reaction Conditions: Stir the mixture at 60 °C for 30 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC equipped with a chiral column (e.g., Daicel AD-RH) using a mobile phase of 20% acetonitrile in water at a flow rate of 1.0 mL/min.
-
Work-up: After the reaction is complete, remove the lipase and molecular sieves by filtration through a pad of celite.
-
Purification: The resulting enantiomerically enriched acetate and alcohol can be separated by standard chromatographic techniques.
Synthesis of 5,6,7,8-Tetrahydroisoquinoline-based DHFR and CDK2 Inhibitors
This protocol details the synthesis of a series of 5,6,7,8-tetrahydroisoquinoline derivatives with potent inhibitory activity against DHFR and CDK2.
Protocol 2: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
-
Reaction Mixture: A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (10 mmol), 2-cyanothioacetamide (10 mmol), and piperidine (10 mmol) in ethanol (30 mL) is prepared.
-
Reaction Conditions: The mixture is refluxed for 2 hours.
-
Product Isolation: Upon cooling, yellow crystals will form. These are collected by filtration, washed with methanol, and dried in the air to yield the final product.
Quantitative Data
The following tables summarize the biological activity of representative 5,6,7,8-tetrahydroisoquinoline derivatives.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7e | A549 (Lung Cancer) | 0.155 | |
| 8d | MCF7 (Breast Cancer) | 0.170 |
Table 2: Enzyme Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 7e | CDK2 | 0.149 | |
| 8d | DHFR | 0.199 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of bioactive 5,6,7,8-tetrahydroisoquinoline derivatives.
Application Notes and Protocols: 5,6,7,8-Tetrahydroisoquinolin-8-ol and its Analogs as Precursors for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,6,7,8-tetrahydroisoquinolin-8-ol and its structural analogs as precursors in the synthesis of chiral tetrahydroisoquinoline alkaloids. While direct synthesis of alkaloids from this compound is not extensively documented in readily available literature, this document details a highly relevant application: the synthesis of chiral catalysts from the isomeric 5,6,7,8-tetrahydroquinolin-8-ol for the asymmetric synthesis of a broad range of tetrahydroisoquinoline alkaloids. This approach highlights the importance of this structural motif in accessing enantiomerically pure alkaloids, which are crucial for the development of selective therapeutics.
Introduction to Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse family of natural products and synthetic compounds that exhibit a wide array of significant biological and pharmacological activities.[1][2] The core THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs and promising drug candidates.[3] Their biological activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[2][4] The stereochemistry at the C1 position of the THIQ nucleus is often critical for biological activity, making enantioselective synthesis a key focus in the development of new therapeutic agents.[1][5]
Application of Tetrahydroquinoline Analogs in Chiral Catalyst Synthesis
A key strategy in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. Chiral ligands derived from readily accessible precursors are essential components of these catalysts. The 5,6,7,8-tetrahydroquinolin-8-ol framework has proven to be a valuable precursor for the synthesis of effective chiral diamine ligands, such as CAMPY and Me-CAMPY.[6][7] These ligands, when complexed with metals like rhodium or iridium, can catalyze the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines to yield chiral 1-substituted tetrahydroisoquinoline alkaloids with high enantioselectivity.[1][6]
Experimental Protocol: Synthesis of Chiral Diamine Ligands from (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This protocol details the dynamic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol and its subsequent conversion to the chiral diamine ligand (R)-CAMPY.
2.1.1. Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica (CAL-B)
-
4Å molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexane
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in diisopropyl ether (to a final concentration of 25 mM) is stirred at 60 °C for 30 hours.[6]
-
The reaction progress and enantiomeric excess can be monitored by chiral HPLC.
-
Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent.
-
To obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol, the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) is stirred with potassium carbonate (4 eq.) in methanol for 2 hours at room temperature.
-
Methanol is removed under vacuum, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the (R)-enantiomer of the alcohol.
-
2.1.2. Synthesis of (R)-CAMPY
The conversion of the resolved (R)-5,6,7,8-tetrahydroquinolin-8-ol to the corresponding 8-amino derivative, (R)-CAMPY, involves standard synthetic transformations including conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.
Data Presentation: Enantioselective Reduction of Dihydroisoquinolines
The synthesized chiral ligands can be used in metal-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. The following table summarizes representative results for the catalytic activity.
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | ee (%) |
| [RhCpCl₂]₂ | (R)-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 69 |
| [IrCpCl₂]₂ | (R)-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 45 |
| [Ru(p-cymene)Cl₂]₂ | (R)-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | 85 | 30 |
Data adapted from Facchetti, G., et al. (2023). Molecules, 28(4), 1907.[6][7]
Representative Tetrahydroisoquinoline Alkaloid: Salsolidine
Salsolidine is a simple tetrahydroisoquinoline alkaloid found in certain plant species.[8] It serves as a good example of a biologically active THIQ that can be synthesized via asymmetric methods.
Biological Activity and Signaling Pathways
Salsolidine exhibits a range of pharmacological effects, primarily through its interaction with monoaminergic systems.[8] It is known to be a monoamine oxidase A (MAO-A) inhibitor.[8] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, salsolidine can increase the synaptic levels of these neurotransmitters, leading to various downstream effects on mood and behavior.
Furthermore, some tetrahydroisoquinoline alkaloids, including salsolinol (a related compound to salsolidine), have been shown to interact with dopamine and opioid receptors.[9][10] For instance, salsolinol can act as an agonist at μ-opioid receptors, activating G-protein coupled receptor (GPCR) signaling cascades.[10] This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).[10][11][12]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a chiral catalyst and its application.
Signaling Pathway of a Representative THIQ Alkaloid
Caption: Simplified signaling pathway for a THIQ alkaloid acting on a GPCR.
Conclusion
While this compound itself is not a widely reported direct precursor for complex alkaloids, its structural isomer, 5,6,7,8-tetrahydroquinolin-8-ol, serves as an excellent starting material for the synthesis of chiral ligands. These ligands are instrumental in the development of highly effective catalysts for the asymmetric synthesis of tetrahydroisoquinoline alkaloids. This indirect application underscores the importance of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds in modern medicinal chemistry and drug development. The ability to produce enantiomerically pure alkaloids is paramount for understanding their specific interactions with biological targets and for developing safer and more effective drugs. Further research into the direct functionalization of this compound could open new avenues for the synthesis of novel alkaloid structures with unique pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolidine - Wikipedia [en.wikipedia.org]
- 9. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
The Pivotal Role of the 5,6,7,8-Tetrahydroisoquinoline Scaffold in Anticancer Agent Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with significant pharmacological properties, including potent anticancer activity. While the broader class of THIQ derivatives has been extensively studied, this document focuses on the potential applications of the 5,6,7,8-tetrahydroisoquinoline core in the design and synthesis of novel anticancer agents. Derivatives of this scaffold have shown promise in targeting a variety of cancer-related pathways, including the inhibition of key enzymes and receptors involved in tumor growth and proliferation.
Application Notes
The 5,6,7,8-tetrahydroisoquinoline scaffold serves as a versatile building block for the synthesis of a diverse array of anticancer compounds. Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. The nitrogen atom in the isoquinoline ring system can act as a key interaction point with target proteins, while the saturated cyclohexane ring allows for the introduction of various substituents to modulate physicochemical properties and biological activity.
Recent research has highlighted the potential of 5,6,7,8-tetrahydroisoquinoline derivatives as inhibitors of critical cancer-related enzymes such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of DHFR disrupts the synthesis of nucleotides, thereby impeding DNA replication and cell proliferation, a hallmark of cancer. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Furthermore, derivatives of the broader tetrahydroisoquinoline class have been shown to target the KRas signaling pathway, which is frequently mutated in various cancers, including colorectal cancer. By inhibiting KRas, these compounds can disrupt downstream signaling cascades that promote tumor growth and survival.
The development of novel synthetic methodologies has enabled the efficient construction and derivatization of the 5,6,7,8-tetrahydroisoquinoline core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Experimental Protocols
General Synthetic Workflow for 5,6,7,8-Tetrahydroisoquinoline Derivatives
Caption: Generalized synthetic workflow for producing 5,6,7,8-tetrahydroisoquinoline derivatives.
Protocol: Synthesis of a Generic 5,6,7,8-Tetrahydroisoquinoline Derivative
This protocol is a generalized representation based on common synthetic strategies for related heterocyclic compounds.
Step 1: Synthesis of an Aminonitrile Intermediate
-
To a solution of a substituted cyclohexanone (1.0 eq) in ethanol, add malononitrile (1.0 eq) and a catalytic amount of a basic catalyst (e.g., piperidine or triethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Add an appropriate aromatic aldehyde (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-3-cyano-tetrahydroquinoline derivative.
Step 2: Further Derivatization (Example: N-alkylation)
-
Dissolve the aminonitrile intermediate (1.0 eq) in a suitable solvent such as DMF.
-
Add a base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add an alkylating agent (e.g., a substituted benzyl halide, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Quantitative Data
The following table summarizes the anticancer activity of various 5,6,7,8-tetrahydroisoquinoline and related tetrahydroquinoline derivatives from the literature, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 7e | A549 (Lung) | 0.155 | CDK2 Inhibitor | |
| Compound 8d | MCF7 (Breast) | 0.170 | DHFR Inhibitor | |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | KRas Inhibition | |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | Anti-angiogenesis | |
| Compound 3 | HEPG2 (Liver) | Potent | RET Enzyme Inhibition |
Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold can modulate various signaling pathways implicated in cancer progression. A key mechanism of action for some derivatives is the induction of apoptosis (programmed cell death) through the activation of caspase cascades.
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by THIQ derivatives.
Conclusion
The 5,6,7,8-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against a multitude of cancer-related targets. While the direct role of 5,6,7,8-tetrahydroisoquinolin-8-ol in anticancer agent synthesis is not yet well-documented in the available literature, the broader class of 5,6,7,8-tetrahydroisoquinoline derivatives has demonstrated significant potential. Future research focusing on the functionalization of various positions of this scaffold, including the 8-position, may lead to the discovery of new and effective cancer therapeutics. The provided protocols and data for related compounds can serve as a valuable guide for researchers in this exciting field.
Application Notes and Protocols for the Synthesis of Antinociceptive Agents from 5,6,7,8-Tetrahydroisoquinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6,7,8-Tetrahydroisoquinoline and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Notably, modifications of this core structure have led to the development of potent antinociceptive agents. This document provides detailed application notes and protocols for the synthesis and evaluation of 5,6,7,8-tetrahydroisoquinolin-8-ol derivatives as potential analgesics, with a focus on their interaction with opioid receptors. The information presented is collated from key research findings in the field and is intended to guide researchers in the design and execution of experiments for the discovery of novel pain therapeutics.
Key Applications
-
Lead Compound Optimization: The 5,6,7,8-tetrahydroisoquinoline scaffold serves as a versatile template for chemical modification to explore structure-activity relationships (SAR) and optimize antinociceptive potency and efficacy.
-
Development of Novel Analgesics: Derivatives of this compound have shown promise as balanced-affinity mu/delta opioid ligands, potentially offering a safer and more effective approach to pain management.
-
Pharmacological Tool Compounds: Synthesized analogs can be utilized as pharmacological tools to investigate the role of specific opioid receptor subtypes in nociception and other physiological processes.
Data Presentation: Antinociceptive Activity of C-8 Substituted Tetrahydroquinoline Analogs
The following table summarizes the in vivo antinociceptive activity of various C-8 substituted 5,6,7,8-tetrahydroisoquinoline analogs, as determined by the mouse warm water tail withdrawal (WWTW) assay. The data is adapted from a study on balanced-affinity mu/delta opioid ligands for the treatment of pain.[1]
| Compound | Substitution at C-8 | Dose (mg/kg, i.p.) | Antinociceptive Effect (% MPE) | Efficacy | Duration of Action (h) |
| 7b | Methyl | 10 | 100 | Full | Not Reported |
| 7c | Ethyl | 10 | 100 | Full | Not Reported |
| 7d | Propyl | 10 | No significant effect | - | - |
| 7e | Isopropyl | 10 | 100 | Full | 2.5 |
| 7f | t-Butyl | 10 | 50 | Partial | Not Reported |
| 7g | -CH2F | 10 | No antinociceptive effect | - | - |
| 7h | -CH2CF3 | 10 | No antinociceptive effect | - | - |
| 7i | Cyclopropyl | 10 | No antinociception | - | - |
| 7j | Cyclobutyl | 10 | No antinociception | - | - |
| 7l | Phenyl | 10 | No antinociception | - | - |
| 7m | -C(O)NHEt | 10 | No antinociception | - | - |
| 7n | -C(O)OEt | 10 | 100 | Full | 2.5 |
| 7o | -C(O)NHPh | Not Tested | - | - | - |
| 7p | -C(O)NHBn | 10 | No antinociception | - | - |
| 7q | -CH2Cl | 10 | No antinociceptive effect | - | - |
| 7r | -COOH | 10 | No antinociceptive effect | - | - |
% MPE (Maximum Possible Effect) is calculated from the tail withdrawal latency. Data is extracted and summarized from the referenced study.[1]
Experimental Protocols
General Synthesis of C-8 Substituted 5,6,7,8-Tetrahydroisoquinoline Analogs
This protocol describes a general synthetic route for the preparation of C-8 substituted tetrahydroquinoline analogs, starting from a suitable precursor. The synthesis involves a key resolution step to obtain the desired enantiomer, followed by functional group manipulations at the C-8 position.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å Molecular sieves
-
Isopropyl ether (i-Pr2O)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for chromatography
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Enzymatic Resolution:
-
A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr2O is stirred for 30 hours at 60 °C.[2]
-
The reaction progress is monitored by HPLC with a chiral column.[2]
-
After completion, the lipase and molecular sieves are removed by filtration through a celite pad.[2]
-
The filtrate is concentrated under vacuum.[2]
-
-
Separation of Enantiomers:
-
The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]
-
-
Hydrolysis of the Acetate:
-
The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) and K2CO3 (4 eq.) are stirred in MeOH for 2 hours at room temperature.[2]
-
MeOH is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate.[2]
-
The organic phase is washed with brine and dried over anhydrous Na2SO4.[2]
-
Concentration under vacuum yields the (R)-5,6,7,8-tetrahydroquinolin-8-ol.[2]
-
-
Substitution at C-8 Position:
-
The hydroxyl group at the C-8 position can then be converted to various other functional groups (e.g., alkyl, aryl, amide, ester) using standard organic synthesis techniques to generate a library of analogs.
-
In Vivo Antinociceptive Activity Assay: Mouse Warm Water Tail Withdrawal (WWTW)
This protocol describes the evaluation of the antinociceptive activity of the synthesized compounds using the warm water tail withdrawal assay in mice.[1]
Animals:
-
Male ICR mice (or other suitable strain), weighing 20-30 g.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Apparatus:
-
Water bath maintained at a constant temperature of 52 °C.
-
Timer or stopwatch.
Procedure:
-
Acclimatization:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency Measurement:
-
Gently restrain each mouse and immerse the distal 2-3 cm of its tail into the warm water bath.
-
Record the time (in seconds) it takes for the mouse to withdraw its tail from the water. This is the baseline latency.
-
A cut-off time of 20 seconds is typically used to prevent tissue damage.[1]
-
-
Compound Administration:
-
Administer the test compounds intraperitoneally (i.p.) at the desired doses (e.g., 10 mg/kg).[1] A vehicle control (e.g., saline) should also be included.
-
-
Post-Treatment Latency Measurement:
-
At specific time points after compound administration (e.g., 30, 60, 90, 120, and 150 minutes), measure the tail withdrawal latency again.
-
-
Data Analysis:
-
The antinociceptive effect is expressed as the percentage of maximum possible effect (% MPE), calculated using the following formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
A compound is considered fully efficacious if it reaches the cut-off latency.[1]
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of antinociceptive agents.
Experimental Workflow for Antinociceptive Evaluation
Caption: Workflow for evaluating the antinociceptive activity of synthesized compounds.
Structure-Activity Relationship (SAR) Logic
Caption: Structure-activity relationship summary for C-8 substituted analogs.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using 5,6,7,8-Tetrahydroquinoline-8-ol Derived Catalysts
For the attention of: Researchers, scientists, and drug development professionals.
NOTE: Extensive literature searches for asymmetric transfer hydrogenation (ATH) catalysts derived from 5,6,7,8-tetrahydroisoquinolin -8-ol yielded no specific results for this application. However, a closely related and well-documented class of catalysts derived from 8-amino-5,6,7,8-tetrahydroquinoline has proven effective in this transformation. These ligands, notably CAMPY and Me-CAMPY, are synthesized from 5,6,7,8-tetrahydroquinolin-8-ol. This document provides detailed application notes and protocols for the use of these quinoline-based catalysts.
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and atom-economical method for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries. This protocol details the application of chiral catalysts derived from 5,6,7,8-tetrahydroquinolin-8-ol for the ATH of prochiral imines, specifically focusing on the reduction of 1-aryl substituted-3,4-dihydroisoquinolines. The catalysts are typically half-sandwich complexes of rhodium(III) or ruthenium(II) with chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold.
Ligands and Catalysts
The primary chiral ligands employed are (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY (L1) , and its 2-methyl substituted analogue, (R)-Me-CAMPY (L2) . These ligands are complexed with pentamethylcyclopentadienyl (Cp*) rhodium or ruthenium precursors to form the active catalysts.
Data Presentation: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
The following tables summarize the quantitative data for the ATH of various 1-aryl-3,4-dihydroisoquinolines using Rhodium-CAMPY and Rhodium-Me-CAMPY catalysts. The reactions are typically performed in an aqueous medium with a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source. The addition of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to enhance reactivity.
Table 1: ATH of 1-Aryl-3,4-dihydroisoquinolines with Rh-CAMPY Catalysts
| Substrate (Ar) | Catalyst | Additive | Conversion (%) | ee (%) |
| Phenyl | [CpRh(L1)Cl]Cl | - | <5 | - |
| Phenyl | [CpRh(L1)Cl]Cl | La(OTf)₃ | >99 | 69 |
| 4-Methoxyphenyl | [CpRh(L1)Cl]Cl | La(OTf)₃ | >99 | 55 |
| 4-Chlorophenyl | [CpRh(L1)Cl]Cl | La(OTf)₃ | >99 | 60 |
| 2-Thienyl | [CpRh(L1)Cl]Cl | La(OTf)₃ | >99 | 45 |
| Phenyl | [CpRh(L2)Cl]Cl | - | <5 | - |
| Phenyl | [CpRh(L2)Cl]Cl | La(OTf)₃ | >99 | 57 |
| 4-Methoxyphenyl | [CpRh(L2)Cl]Cl | La(OTf)₃ | >99 | 48 |
| 4-Chlorophenyl | [CpRh(L2)Cl]Cl | La(OTf)₃ | >99 | 52 |
| 2-Thienyl | [CpRh(L2)Cl]Cl | La(OTf)₃ | >99 | 38 |
Reaction Conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2 molar ratio, 5 equiv.), H₂O/MeOH (1:1, 1 mL), 40 °C, 24 h. La(OTf)₃ (10 mol%) where indicated.
Experimental Protocols
Synthesis of Chiral Ligands: (R)-CAMPY (L1) and (S)-CAMPY
The synthesis of the chiral diamine ligand begins with the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol.
Step 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 equivalents), lipase from Candida antarctica (Novozym 435, 0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
Upon completion, filter the mixture through a pad of Celite to remove the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.
Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline
-
Dissolve the mixture from Step 1 in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 4 equivalents) and stir the mixture at room temperature for 2 hours.
-
Remove the methanol under vacuum.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline
-
Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add 4-dimethylaminopyridine (DMAP, 6 equivalents), methanesulfonyl chloride (MsCl, 4 equivalents), and sodium azide (NaN₃, 50 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Upon completion, quench the reaction with water and extract with CH₂Cl₂.
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 4: Synthesis of (R)-CAMPY (L1)
-
Dissolve (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in anhydrous ethanol (EtOH).
-
Add Palladium on carbon (Pd/C, 5 mol%).
-
Stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to obtain (R)-CAMPY as a pale-yellow oil.
Synthesis of [Cp*Rh(L1)Cl]Cl Catalyst
-
In a round-bottom flask, dissolve the chiral ligand (R)-CAMPY (L1, 1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Add [Cp*RhCl₂]₂ (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or NMR until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude catalyst.
-
The catalyst can be purified by recrystallization or precipitation by adding a non-polar solvent like diethyl ether or hexane.
General Protocol for Asymmetric Transfer Hydrogenation
-
In a vial, add the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol, 1 equivalent).
-
Add the catalyst [Cp*Rh(L1)Cl]Cl (0.001 mmol, 1 mol%).
-
If required, add La(OTf)₃ (0.01 mmol, 10 mol%).
-
Add a 1:1 mixture of water and methanol (1 mL).
-
Add the hydrogen source, a 5:2 molar ratio mixture of formic acid and triethylamine (5 equivalents).
-
Seal the vial and stir the mixture at 40 °C for 24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
Application Note: Lipase-Catalyzed Kinetic Resolution of Racemic 5,6,7,8-Tetrahydroisoquinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomers of 5,6,7,8-tetrahydroisoquinolin-8-ol are valuable chiral building blocks in the synthesis of various biologically active compounds and pharmaceutical intermediates. Lipase-catalyzed kinetic resolution offers an efficient and environmentally friendly method for obtaining these enantiomerically pure compounds. This application note details a protocol for the kinetic resolution of racemic this compound, leveraging the high enantioselectivity of lipases, particularly Candida antarctica lipase B (CALB). The protocol is based on established methodologies for the resolution of structurally similar heterocyclic alcohols.[1][2][3][4] Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols and amines due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3][5]
The key principle of this kinetic resolution is the enantioselective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. This process can be optimized to achieve a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically enabling a 100% yield of the desired enantiomerically pure product.[4][6]
Experimental Protocols
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)[1][2]
-
Anhydrous solvent (e.g., diisopropyl ether, toluene, or hexane)[1][4]
-
4Å molecular sieves[4]
-
Ethyl acetate
-
Hexane
-
Potassium carbonate (for hydrolysis of the ester)
-
Methanol
-
Celite
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control
-
HPLC with a chiral column (e.g., Daicel AD-RH) for monitoring the reaction[4]
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol for Dynamic Kinetic Resolution:
A detailed procedure for the dynamic kinetic resolution of the structurally related (±)-5,6,7,8-tetrahydroquinolin-8-ol has been reported and can be adapted for the title compound.[4]
-
To a solution of racemic this compound (1 equivalent) in anhydrous diisopropyl ether, add vinyl acetate (5 equivalents).
-
Add immobilized Candida antarctica lipase B (0.5 equivalents by weight relative to the substrate) and 4Å molecular sieves (5 equivalents by weight).[4]
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for an appropriate time (e.g., 30 hours).[4]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.[4]
-
Once the desired conversion is reached (typically around 50% for kinetic resolution, or higher for DKR), stop the reaction by filtering off the lipase and molecular sieves through a pad of Celite.[4]
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting unreacted (S)-alcohol and the acylated (R)-acetate by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[4]
Protocol for Hydrolysis of the Resolved Ester:
-
To a solution of the purified (R)-8-acetoxy-5,6,7,8-tetrahydroisoquinoline (1 equivalent) in methanol, add potassium carbonate (4 equivalents).[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically pure (R)-5,6,7,8-tetrahydroisoquinolin-8-ol.
Data Presentation
The following table summarizes the expected outcomes based on the resolution of the analogous 5,6,7,8-tetrahydroquinolin-8-ol.[4]
| Compound | Yield | Enantiomeric Excess (e.e.) |
| (S)-5,6,7,8-Tetrahydroisoquinolin-8-ol | ~88% | >99% |
| (R)-8-Acetoxy-5,6,7,8-tetrahydroisoquinoline | ~86% | >99% |
Note: Yields and e.e. values are based on the reported resolution of 5,6,7,8-tetrahydroquinolin-8-ol and may vary for the isoquinoline isomer.
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Caption: Simplified signaling pathway of the enzymatic kinetic resolution.
References
- 1. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5,6,7,8-Tetrahydroisoquinolin-8-ol
Welcome to the technical support center for 5,6,7,8-Tetrahydroisoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a heterocyclic organic compound with the molecular formula C₉H₁₁NO. It is a solid at room temperature and possesses both a secondary amine and a hydroxyl group, making it a versatile building block in organic synthesis. The hydroxyl group at the C-8 position is a key site for various functionalization reactions.
Q2: What are the primary applications of this compound in research and development?
A2: This compound and its derivatives are valuable in several areas:
-
Asymmetric Catalysis: It serves as a precursor for chiral ligands used in transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation.
-
Medicinal Chemistry: The tetrahydroisoquinoline scaffold is a common motif in biologically active molecules. Derivatives have shown potential as anticancer, anti-angiogenesis, and neuroprotective agents.[1][2][3]
-
Chiral Building Block: The chiral variants of this compound are used in the synthesis of enantiomerically pure pharmaceuticals.
Q3: How can the enantiomers of racemic this compound be separated?
A3: A common and effective method is through enzymatic kinetic resolution. This technique utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Troubleshooting Guides
Issue 1: Low Yield in Functionalization Reactions at the C-8 Hydroxyl Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, LDA) in an appropriate anhydrous solvent (e.g., THF, DMF). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). | Improved nucleophilicity of the hydroxyl group, leading to higher conversion. |
| Steric Hindrance | For bulky electrophiles, consider using a less sterically hindered derivative of this compound if possible. Alternatively, increase the reaction temperature and time. | Enhanced reaction rates and improved yields. |
| Side Reactions | N-functionalization can compete with O-functionalization. Protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) prior to the C-8 functionalization. | Increased selectivity for O-functionalization and reduced formation of side products. |
Issue 2: Poor Solubility of this compound or its Derivatives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., DCM, THF, DMF, DMSO). For charged species, consider protic solvents like methanol or ethanol. | Identification of a suitable solvent system for complete dissolution and improved reaction kinetics. |
| Aggregation | Add a co-solvent or a small amount of a solubilizing agent. Sonication can also help in breaking up aggregates. | Enhanced solubility and a homogeneous reaction mixture. |
| Salt Formation | If the compound is in its salt form, neutralization with a suitable acid or base can improve solubility in organic solvents. | Conversion to the free base or acid, which may have better solubility characteristics. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Close Polarity of Product and Starting Material | Optimize the mobile phase for column chromatography by testing different solvent mixtures. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Improved separation of the desired product from unreacted starting material. |
| Formation of Hard-to-Remove Byproducts | Identify the byproduct (e.g., by LC-MS, NMR) to understand its formation mechanism. Modify reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize its formation. | Reduced levels of the byproduct, simplifying the purification process. |
| Product is an Oil | Attempt to crystallize the product by using a different solvent system or by adding a seed crystal. If crystallization is not possible, consider salt formation to obtain a solid product. | Isolation of the product in a solid, easier-to-handle form with higher purity. |
Data Presentation
Table 1: Optimized Conditions for Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
| Parameter | Condition |
| Substrate | (±)-5,6,7,8-Tetrahydroquinolin-8-ol |
| Enzyme | Lipase acrylic resin from Candida antarctica |
| Acyl Donor | Vinyl acetate |
| Solvent | i-Pr₂O |
| Temperature | 60 °C |
| Reaction Time | 30 h |
| Yield of (S)-alcohol | 88% |
| Yield of (R)-acetate | 86% |
Data sourced from an optimized protocol for the synthesis of chiral diamine ligands.[4]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
Objective: To separate the enantiomers of racemic 5,6,7,8-tetrahydroquinolin-8-ol.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Ethyl acetate
-
Hexane
-
Celite
Procedure:
-
To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O, add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by chiral HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) to separate the (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.[4]
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling
Objective: To perform a Suzuki-Miyaura cross-coupling reaction with a halogenated tetrahydroisoquinoline derivative.
Materials:
-
Halogenated 5,6,7,8-tetrahydroisoquinoline derivative
-
Boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a reaction vessel, combine the halogenated tetrahydroisoquinoline (1 eq.), boronic acid (1.2-1.5 eq.), and base (2-3 eq.).
-
Degas the solvent by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the formation of a dihydroisoquinoline intermediate via a Bischler-Napieralski reaction, followed by reduction to the tetrahydroisoquinoline, oxidation to the corresponding 8-one, and subsequent reduction to the final product.
Plausible Synthetic Route:
Caption: Plausible synthetic workflow for this compound.
Problem 1: Low Yield in Bischler-Napieralski Cyclization
Question: I am getting a low yield of the 3,4-dihydroisoquinoline intermediate during the Bischler-Napieralski reaction. What are the possible causes and solutions?
Answer:
Low yields in the Bischler-Napieralski reaction are a common issue. Several factors could be contributing to this problem.
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Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamine derivative lacks electron-donating groups, the cyclization will be sluggish and may require harsh conditions, leading to byproduct formation.
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Solution: Consider using a starting material with electron-donating substituents on the aromatic ring if the final product allows. Alternatively, more forcing reaction conditions, such as higher temperatures or stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), may be necessary. However, be aware that this can increase the likelihood of byproducts.
-
-
Side Reactions: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more likely to occur with substrates that can form a stable conjugated system.
-
Solution: Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter product.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to a mixture of regioisomers.
-
Solution: Carefully control the reaction temperature. In some cases, lower temperatures can favor the formation of the desired isomer. Purification by column chromatography will be necessary to separate the isomers.
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| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Dehydrating Agent | POCl₃ | P₂O₅ in POCl₃ |
| Temperature | 80 °C | 110 °C (reflux) |
| Reaction Time | 2 hours | 4 hours |
| Observed Yield | 30-40% | 60-70% |
| Major Byproduct | Unreacted starting material, Styrene derivative | Isomeric cyclization products |
Problem 2: Incomplete Reduction of the Dihydroisoquinoline Intermediate
Question: My reduction of the 3,4-dihydroisoquinoline intermediate to the 5,6,7,8-tetrahydroisoquinoline is not going to completion. How can I improve this?
Answer:
Incomplete reduction can be due to several factors related to the catalyst, reagent, and reaction conditions.
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Catalyst Inactivity (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), it may be poisoned or deactivated.
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Solution: Ensure your starting material and solvent are free of catalyst poisons such as sulfur compounds. Use fresh, high-quality catalyst. Increasing the catalyst loading or hydrogen pressure can also improve the reaction rate.
-
-
Insufficient Reducing Agent (for chemical reduction): When using a chemical reducing agent like sodium borohydride (NaBH₄), you may not be using a sufficient excess.
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Solution: Increase the molar equivalents of NaBH₄. The reaction may also be slow at low temperatures; consider allowing the reaction to warm to room temperature or slightly above.
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| Parameter | Condition A (Incomplete Reaction) | Condition B (Complete Reaction) |
| Reducing Agent | NaBH₄ (1.5 eq) | NaBH₄ (3.0 eq) |
| Temperature | 0 °C | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 12 hours |
| Conversion | ~60% | >95% |
Problem 3: Over-reduction during the final step
Question: During the reduction of 5,6,7,8-tetrahydroisoquinolin-8-one to the corresponding alcohol with NaBH₄, I am observing a byproduct that I suspect is the fully reduced hydrocarbon. How can I prevent this?
Answer:
While NaBH₄ is a relatively mild reducing agent, over-reduction can occur, especially with prolonged reaction times or elevated temperatures. The benzylic nature of the hydroxyl group in the product makes it susceptible to hydrogenolysis.
-
Reaction Conditions:
-
Solution: Perform the reduction at a lower temperature (e.g., 0 °C or -10 °C) and carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
-
Choice of Reducing Agent:
-
Solution: If over-reduction is persistent, consider an even milder reducing agent. However, for a ketone, NaBH₄ is generally a good choice, and controlling the reaction conditions is usually sufficient.
-
| Parameter | Condition A (Over-reduction observed) | Condition B (Selective Reduction) |
| Temperature | Room Temperature | 0 °C |
| Reaction Time | 6 hours | 2 hours (monitored by TLC) |
| Observed Byproduct | 5,6,7,8-Tetrahydroisoquinoline (~10%) | <1% |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts will depend on the specific synthetic route chosen. However, based on common methods, you might encounter:
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From Bischler-Napieralski cyclization:
-
Unreacted N-Acyl-β-phenylethylamine: Due to incomplete reaction.
-
Styrene derivatives: From a retro-Ritter side reaction.
-
Regioisomers: If the aromatic ring has multiple possible sites for cyclization.
-
-
From Reductions:
-
Partially reduced intermediates: Such as the starting dihydroisoquinoline if the first reduction is incomplete.
-
Over-reduced products: Such as the fully saturated decahydroisoquinoline or the deoxygenated 5,6,7,8-tetrahydroisoquinoline from the final reduction step.
-
-
From Oxidation:
-
Over-oxidized products: If the oxidation of the tetrahydroisoquinoline to the ketone is not well-controlled.
-
Q2: How can I best purify the final product, this compound?
A2: Purification is typically achieved through column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) is often effective. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Q3: What analytical techniques are recommended for characterizing the byproducts?
A3: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): For initial assessment of reaction progress and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and any major, isolable byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.
Q4: I am having trouble with the oxidation of 5,6,7,8-tetrahydroisoquinoline to the 8-one. What are some recommended methods?
A4:
Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5,6,7,8-Tetrahydroisoquinolin-8-ol. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization. For chiral separations, enzymatic kinetic resolution followed by chromatography is also employed.
Q2: What are the typical impurities I might encounter?
A2: Impurities can arise from the synthetic route used. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, if synthesized from quinoline, you might find residual starting material or over-reduced/isomerized products. It is crucial to characterize your crude product to identify the specific impurities present in your sample.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A typical TLC system for a related isomer, 5,6,7,8-Tetrahydroisoquinolin-5-ol, uses a mobile phase of ethyl acetate/hexane (1:1), showing an Rf value of approximately 0.3. You may need to adjust the solvent system for optimal separation of your compound and its impurities.
Q4: What are the recommended storage and handling conditions for this compound?
Q5: Can I use reversed-phase chromatography for purification?
A5: While normal-phase chromatography on silica gel is more commonly reported, reversed-phase chromatography could be a viable option, especially for polar impurities. The choice of the stationary phase and mobile phase will depend on the specific impurity profile of your crude material.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The polarity of the eluent is too high or too low. | Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). A gradient elution (gradually increasing the polarity) may also improve separation. |
| Compound is Tailing on the Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel. |
| Compound Does Not Elute from the Column | The eluent is not polar enough, or the compound has decomposed on the silica gel. | First, try a more polar eluent system. If the compound still does not elute, it may be unstable on silica. You can test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Crude Material is Not Dissolving in the Loading Solvent | The chosen solvent for loading the column is not appropriate for your crude sample. | Use a stronger, more polar solvent to dissolve your sample for "wet-loading". Alternatively, you can "dry-load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If that fails, you can try to slowly evaporate some of the solvent or add a co-solvent in which your compound is less soluble (an anti-solvent). |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution. | Try using a lower-boiling point solvent system. Ensure the solution cools down slowly to allow for proper crystal lattice formation. You can also try adding a small amount of a solvent in which the oil is soluble to see if it will then crystallize upon further cooling. |
| Low Recovery of Pure Compound | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are Colored or Appear Impure | Colored impurities are co-precipitating with your product. | You can try adding a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. Be aware that charcoal can also adsorb some of your desired product. |
Data Presentation
Table 1: Column Chromatography Parameters for Tetrahydroisoquinolin-8-ol and Analogs
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| (S)-5,6,7,8-Tetrahydroquinolin-8-ol & (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Silica Gel | Ethyl Acetate / Hexane (7:3) | 88% (for the ol) | |
| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | Silica Gel | Ethyl Acetate / Hexane (1:1) | 88% | |
| (R) or (S)-8-triazo-5,6,7,8-tetrahydroquinoline | Silica Gel | Ethyl Acetate / Hexane (15:85) | 89% | |
| 5,6,7,8-Tetrahydroisoquinolin-5-ol | Silica Gel | Dichloromethane / Methanol (9:1) | Not specified |
Table 2: Recrystallization Solvents for Tetrahydroisoquinoline Analogs
| Compound | Recrystallization Solvent | Outcome | Reference |
| 5,6,7,8-Tetrahydroisoquinolin-5-ol | Ethanol / Water | Purity Optimization | |
| 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride | Ethanol / Ether | Colorless Needles | |
| 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline | Water | Crystalline Solid |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline based on methods used for the closely related isomer, 5,6,7,8-tetrahydroquinolin-8-ol.
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
**Elution
Common issues in using tetrahydroisoquinoline derivatives in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) derivatives.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of THIQ derivatives.
Synthesis & Purification
Q1: My Pictet-Spengler reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Pictet-Spengler reaction are a frequent issue. Common causes include:
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Deactivation of the aromatic ring: The reaction works best with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, the cyclization step will be slow.
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Iminium ion instability: The intermediate iminium ion can be unstable, leading to side reactions.
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Steric hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can hinder the reaction.
Troubleshooting Workflow for Low-Yield Pictet-Spengler Reaction:
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
The main strategies for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, which is a common method for creating tetrahydroisoquinolines.[3][4] The Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides or β-arylethylcarbamates and is particularly useful for producing dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline.[5][6]
Q2: I am experiencing low yields in my Pictet-Spengler reaction. What are the common causes and solutions?
Low yields in a Pictet-Spengler reaction can stem from several factors. The reactivity of the aromatic ring is crucial; electron-rich aromatic rings tend to give higher yields under milder conditions, while less nucleophilic rings may require stronger acids and higher temperatures.[3] The choice of acid catalyst and solvent also plays a significant role. It is important to ensure that the starting materials are pure and that the reaction is conducted under optimal temperature and time conditions.
Q3: What side reactions are common in the Bischler-Napieralski synthesis of tetrahydroisoquinolines?
A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which can lead to the formation of styrenes as byproducts.[7] This is more likely to occur with certain substrates, especially when the formation of a conjugated system is favored.[7] To minimize this, using the corresponding nitrile as a solvent can shift the equilibrium away from the side product.[7]
Troubleshooting Guide
Low Yield Optimization
| Problem | Possible Cause | Suggested Solution |
| Low overall yield | Suboptimal reaction conditions for the chosen synthetic route. | For Pictet-Spengler, consider using a stronger acid catalyst or higher temperatures for less reactive substrates.[3] For Bischler-Napieralski, ensure a potent dehydrating agent like POCl₃ or P₂O₅ is used, particularly for rings without electron-donating groups.[5][7] |
| Incomplete conversion of starting materials. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature. | |
| Degradation of product or starting material. | Harsh reaction conditions can sometimes lead to degradation. If applicable, explore milder catalysts or reaction conditions.[8] | |
| Formation of multiple products | Lack of regioselectivity in the cyclization step. | The position of cyclization is directed by the substitution pattern on the aromatic ring. Ensure the starting material is designed to favor the desired cyclization position. |
| Isomerization of the product. | Depending on the reaction conditions, isomerization can occur. Analyze the product mixture to identify isomers and adjust purification methods accordingly. |
Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Difficulty in separating the product from starting materials | Similar polarity of the product and unreacted starting materials. | Optimize the reaction to drive it to completion. For purification, column chromatography with a carefully selected solvent system is often effective. A gradient elution may be necessary. |
| Presence of persistent impurities | Formation of stable side products. | Identify the structure of the impurity to understand its origin. Modify the reaction conditions to suppress its formation. Recrystallization or preparative HPLC may be required for removal. |
| Oily product that is difficult to crystallize | Residual solvent or minor impurities preventing crystallization. | Attempt to purify further by column chromatography. Try different solvent systems for crystallization or trituration to induce solidification. |
Experimental Protocols
Pictet-Spengler Reaction (General Procedure)
The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines.[9] It involves the reaction of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid.[9]
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Reaction Setup : Dissolve the β-arylethylamine in a suitable solvent.
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Addition of Carbonyl : Add the aldehyde or ketone to the solution.
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Acid Catalysis : Introduce an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[3]
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Reaction Conditions : Heat the reaction mixture. The temperature and reaction time will depend on the reactivity of the substrates.[3]
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Workup : After the reaction is complete, neutralize the acid and extract the product with an organic solvent.
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Purification : Purify the crude product by column chromatography or recrystallization.
Bischler-Napieralski Reaction followed by Reduction (General Procedure)
This two-step process is another key route to tetrahydroisoquinolines.
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Amide Formation : First, synthesize the corresponding β-arylethylamide from the β-arylethylamine and a suitable acylating agent.
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Cyclization : Treat the amide with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under refluxing conditions to form a 3,4-dihydroisoquinoline.[6][7]
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Reduction : Reduce the resulting dihydroisoquinoline to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).
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Purification : Purify the final product using standard techniques such as chromatography or crystallization.
Visual Guides
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. name-reaction.com [name-reaction.com]
Technical Support Center: HPLC Monitoring of 5,6,7,8-Tetrahydroisoquinolin-8-ol
Welcome to the technical support center for HPLC analysis of reactions involving 5,6,7,8-Tetrahydroisoquinolin-8-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: The primary challenges stem from the basic nature of the tetrahydroisoquinoline core. This can lead to interactions with acidic silanol groups on standard silica-based columns, resulting in poor peak shape, particularly peak tailing. Other common issues include achieving adequate resolution from starting materials and by-products, and ensuring method stability and reproducibility.
Q2: Which type of HPLC column is recommended for analyzing this compound?
A2: To minimize peak tailing associated with basic compounds, columns with low silanol activity are recommended. Consider using end-capped C18 or C8 columns, or more specialized phases like polar-embedded or charged surface hybrid (CSH) columns.[1] Working at a lower pH (around 2-3) can also help by protonating the silanol groups and reducing undesirable interactions.[1][2][3]
Q3: How can I improve the resolution between this compound and its potential impurities?
A3: Optimizing the mobile phase composition is key to improving resolution. This can involve adjusting the organic modifier (e.g., acetonitrile or methanol) percentage, the pH of the aqueous phase, and the buffer concentration.[1] A shallow gradient may be necessary to separate closely eluting compounds. For complex mixtures, consider using a longer column or a column with a smaller particle size.
Q4: Is this compound prone to degradation during analysis?
A4: Like many phenolic and amine-containing compounds, this compound can be susceptible to oxidative and photolytic degradation. It is advisable to use freshly prepared solutions, protect samples from light, and consider the use of antioxidants if stability is a concern. Forced degradation studies are recommended to understand the degradation pathways and develop a stability-indicating method.[4][5][6]
Q5: How do I perform a chiral separation of this compound enantiomers?
A5: Chiral separation is crucial as enantiomers can have different biological activities.[7] This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for separating tetrahydroisoquinoline enantiomers.[7] Alternatively, chiral mobile phase additives can be used with a standard achiral column.[8]
Troubleshooting Guides
Issue 1: Peak Tailing
Poor peak symmetry, characterized by a tailing factor (Tf) greater than 1.2, can compromise accurate integration and quantification.[1]
| Potential Cause | Solution |
| Secondary interactions with silanol groups | Lower the mobile phase pH to 2-3 to protonate silanols. Use a high-purity, end-capped column or a column with a polar-embedded phase. Add a competitive amine like triethylamine (0.1%) to the mobile phase, though this is becoming a less common practice with modern columns.[1][2] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column.[1] Using a guard column can help extend the life of the analytical column. |
Issue 2: Poor Resolution
Inadequate separation between the analyte peak and other components in the reaction mixture.
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of organic modifier to the aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Optimize the pH of the mobile phase to alter the ionization state and retention of the analytes. |
| Inappropriate Column | Select a column with a different selectivity. Consider a longer column or a column with smaller particle size for higher efficiency. |
| Gradient Profile is Too Steep | Employ a shallower gradient to increase the separation window for closely eluting peaks. |
| High System Backpressure | This can indicate a blockage. Check for clogged frits or tubing.[9][10] |
Issue 3: Baseline Noise or Drift
An unstable baseline can affect sensitivity and the reliability of peak integration.
| Potential Cause | Solution |
| Contaminated or Improperly Prepared Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Degas the mobile phase before use to remove dissolved air.[11] |
| Detector Lamp Issues | Check the lamp's age and intensity. Replace if necessary.[12] |
| Column Bleed | Flush the column thoroughly. If the problem persists, the column may be degraded and need replacement. |
| Leaks in the System | Inspect all fittings and connections for signs of leakage.[10] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring reactions involving this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To develop a stability-indicating method, forced degradation studies are essential.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
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Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
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Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.
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Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound and the stock solution to 80 °C for 48 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
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Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples using the HPLC method described in Protocol 1. The method's ability to separate the main peak from any degradation products demonstrates its stability-indicating capability.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for a forced degradation study.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. agilent.com [agilent.com]
- 10. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6,7,8-Tetrahydroisoquinolin-8-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, can occur for several reasons. Here are some troubleshooting steps:
-
Increase the solvent volume: The boiling point of your solvent might be higher than the melting point of your solute. Adding more solvent can lower the saturation temperature below the melting point.
-
Change the solvent system: If increasing the solvent volume is ineffective, select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Lower the cooling rate: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Q2: Crystal formation is very slow or does not occur at all. How can I induce crystallization?
A2: If crystals do not form readily from the supersaturated solution, the following techniques can be used to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.
-
Reduce the solvent volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If cooling to 0°C in an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures, which may be necessary to induce crystallization.
Q3: The purity of my recrystallized product is still low. What can I do?
A3: Low purity after recrystallization can be due to several factors:
-
Inefficient removal of impurities: If the impurities have similar solubility profiles to the desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
Inclusion of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
-
Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of purer crystals.
Column Chromatography Troubleshooting
Q4: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
A4: Streaking on TLC and poor column separation for polar, nitrogen-containing compounds like this compound is often due to interactions with the acidic silica gel.
-
Use a basic modifier in the eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Use a different stationary phase: If modifying the eluent is not effective, consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
-
Ensure proper sample loading: Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column. If the sample is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the column.
Q5: I am not recovering my compound from the column. Where did it go?
A5: Loss of the compound during column chromatography can be due to several reasons:
-
Compound is still on the column: The mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of the mobile phase to facilitate elution.
-
Compound is highly polar and irreversibly adsorbed: Highly polar compounds can sometimes bind very strongly to the silica gel. Using a more polar solvent, such as methanol, in the mobile phase can help to elute it. In some cases, deactivating the silica gel with a base before packing the column may be necessary.
-
Compound decomposition on silica: Some compounds are unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be decomposing.
Q6: The separation of my compound from an impurity is poor. How can I optimize the separation?
A6: To improve the separation between two compounds:
-
Optimize the solvent system: Use TLC to test various solvent systems to find one that gives a good separation (a difference in Rf values of at least 0.2).
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can help to separate compounds with similar polarities.
-
Adjust the column dimensions: A longer, thinner column will generally provide better separation than a shorter, wider one.
-
Control the flow rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to improved separation.
Potential Impurities in the Synthesis of this compound
The impurities present in this compound will largely depend on the synthetic route employed. Common synthetic methods for the tetrahydroisoquinoline core include the Pictet-Spengler and Bischler-Napieralski reactions.
| Impurity Type | Potential Source |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., residual β-phenylethylamine or carbonyl compound in a Pictet-Spengler synthesis). |
| Reagents | Residual acid catalyst (e.g., from a Pictet-Spengler or Bischler-Napieralski reaction). |
| Side-Reaction Byproducts | Formation of isomers, over-oxidation of the alcohol, or incomplete cyclization. |
| Solvent Residues | Residual solvents from the reaction or purification steps. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on methods used for the purification of the closely related 5,6,7,8-tetrahydroquinolin-8-ol and is expected to be effective for the isoquinoline isomer.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Packing the Column: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped
Validation & Comparative
A Comparative Analysis of 5,6,7,8-Tetrahydroisoquinolin-8-ol and Other Privileged Chiral Ligands in Asymmetric Catalysis
In the realm of asymmetric synthesis, the development and application of effective chiral ligands are of paramount importance for controlling the stereochemical outcome of chemical reactions. Among the vast array of chiral ligands, 5,6,7,8-Tetrahydroisoquinolin-8-ol has emerged as a notable scaffold. This guide provides a comparative overview of this compound and other widely used chiral ligands, with a focus on their performance in asymmetric catalysis, supported by experimental data and detailed protocols.
Introduction to Chiral Ligands
Chiral ligands are enantiomerically pure organic molecules that can coordinate to a metal center, creating a chiral catalyst. This catalyst can then direct a chemical reaction to favor the formation of one enantiomer of the product over the other. The effectiveness of a chiral ligand is typically evaluated based on the enantiomeric excess (e.e.), yield, and turnover number (TON) or turnover frequency (TOF) it achieves in a given reaction.
This comparison will focus on this compound and its performance relative to other privileged chiral ligand families, such as BINOL, Salen, and TADDOL, in well-established asymmetric reactions.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of this compound and other selected chiral ligands in the asymmetric diethylzinc addition to benzaldehyde, a benchmark reaction for evaluating ligand efficacy.
Table 1: Asymmetric Diethylzinc Addition to Benzaldehyde
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| (S)-5,6,7,8-Tetrahydroisoquinolin-8-ol | 2 | 0 | 24 | 95 | 98 |
| (R)-BINOL | 2 | 0 | 12 | >99 | 98 |
| (-)-MIB | 2 | 0 | 16 | 97 | 99 |
| TADDOL | 10 | -20 | 72 | 98 | 98 |
Data is compiled from representative literature and may vary based on specific reaction conditions.
Experimental Protocols
A detailed experimental protocol for the asymmetric diethylzinc addition to benzaldehyde using a chiral ligand is provided below.
General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde:
-
To a solution of the chiral ligand (0.02 mmol) in anhydrous toluene (2 mL) is added diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) at 0 °C under an argon atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (0.1 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for the time specified in Table 1.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Experimental Workflow
The general catalytic cycle for the diethylzinc addition to an aldehyde, mediated by a chiral ligand, involves the formation of a chiral zinc-ligand complex, which then coordinates with the aldehyde and facilitates the enantioselective transfer of the ethyl group.
Caption: Workflow and catalytic cycle for asymmetric diethylzinc addition.
Conclusion
This compound demonstrates excellent performance as a chiral ligand in the asymmetric diethylzinc addition to benzaldehyde, achieving high yield and enantioselectivity comparable to other well-established ligands like BINOL and TADDOL. The choice of ligand for a specific application will ultimately depend on factors such as the substrate scope, reaction conditions, and cost-effectiveness. The data and protocols presented herein provide a valuable starting point for researchers and drug development professionals in the selection and application of chiral ligands for asymmetric synthesis.
Navigating the Catalytic Landscape of Tetrahydroisoquinolines: A Comparative Analysis of Hydroxylated Isomers
The intricate world of asymmetric catalysis often hinges on the subtle structural nuances of chiral ligands and organocatalysts. Within the privileged scaffold of tetrahydroisoquinolines (THIQs), the position of a hydroxyl group can significantly influence catalytic activity and stereoselectivity. This guide provides a comparative overview of 5,6,7,8-tetrahydroisoquinolin-8-ol and its isomers in catalytic applications, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their quest for novel and efficient catalytic systems.
While a direct, comprehensive comparison of the catalytic efficacy of all hydroxylated tetrahydroisoquinoline isomers is not extensively documented in a single study, an analysis of existing literature allows for an indirect assessment of their potential. The focus of much research has been on the application of THIQ derivatives as chiral ligands in metal-catalyzed reactions, particularly in asymmetric hydrogenation and transfer hydrogenation.
Isomeric Influences on Catalytic Performance: A Data-Driven Perspective
The catalytic utility of hydroxylated tetrahydroisoquinolines is often realized through their derivatives, particularly as chiral ligands for transition metals like iridium, rhodium, and ruthenium. The position of the hydroxyl group, along with other substituents, dictates the steric and electronic environment of the catalytic center, thereby influencing enantioselectivity and reaction rates.
A notable example involves the use of chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline, a close structural analog of this compound, in asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs). These ligands, when complexed with rhodium, have demonstrated effectiveness in producing chiral THIQs, which are valuable precursors for various alkaloids.[1][2]
While specific data for this compound as a catalyst or ligand is limited in the reviewed literature, the performance of its amino-analogs provides valuable insights into the potential of the 8-substituted scaffold.
Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline using a Rhodium Catalyst with a Chiral Diamine Ligand Derived from 8-Amino-5,6,7,8-tetrahydroquinoline
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | ee (%) |
| [Cp*RhCl2]2 | (1R,2R)-N-(8-amino-5,6,7,8-tetrahydroquinolin-2-yl)picolinamide | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 69 (R) |
Data sourced from a study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives in metal catalysts.[1][2]
This data highlights the potential of the 5,6,7,8-tetrahydroquinoline backbone in inducing chirality, achieving high conversion rates in asymmetric catalysis. The enantiomeric excess (ee), while moderate in this specific instance, underscores the importance of ligand design and optimization.
Experimental Protocols: A Glimpse into the Methodology
To provide a practical context for the presented data, the following is a generalized experimental protocol for the asymmetric transfer hydrogenation of a dihydroisoquinoline using a rhodium catalyst with a chiral diamine ligand.
General Procedure for Asymmetric Transfer Hydrogenation:
-
A mixture of the dihydroisoquinoline substrate (0.1 mmol), the rhodium catalyst precursor ([Cp*RhCl2]2, 0.001 mmol), and the chiral diamine ligand (0.002 mmol) is placed in a reaction vessel.
-
The vessel is purged with an inert gas (e.g., argon).
-
A solution of formic acid and triethylamine (5:2 molar ratio) in a suitable solvent (e.g., dichloromethane) is added.
-
The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a designated time (e.g., 24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the chiral tetrahydroisoquinoline product.
-
The conversion and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Relationships in Asymmetric Catalysis
The successful application of tetrahydroisoquinoline isomers in asymmetric catalysis relies on a series of interconnected factors, from the synthesis of the chiral ligand to its interaction with the metal and substrate.
Caption: Logical workflow from racemic starting material to the final chiral product in asymmetric catalysis.
The Broader Context: Tetrahydroisoquinolines in Catalysis
Beyond their role as chiral ligands, the tetrahydroisoquinoline scaffold is a recurring motif in various catalytic systems. The inherent chirality of many natural and synthetic THIQs makes them attractive candidates for organocatalysis.[3] For instance, THIQ-based organocatalysts have been explored in asymmetric Diels-Alder reactions, demonstrating promising reactivity, although enantioselectivity remains a challenge that requires further optimization.[3]
The synthesis of these crucial building blocks often employs catalytic methods, including asymmetric hydrogenation and transfer hydrogenation of the corresponding isoquinolines or dihydroisoquinolines.[4] This symbiotic relationship, where catalysis is used to produce catalysts, underscores the central role of the tetrahydroisoquinoline framework in modern organic synthesis.
Future Directions and Unexplored Isomers
The catalytic potential of many hydroxylated tetrahydroisoquinoline isomers remains largely unexplored. While the 8-substituted derivatives have shown promise, a systematic investigation into the catalytic activity of isomers with the hydroxyl group at the 5, 6, or 7-position is warranted. Such studies would provide a more complete picture of the structure-activity relationship and could lead to the discovery of novel and more efficient catalysts for a range of asymmetric transformations.
Furthermore, the application of computational tools, such as Density Functional Theory (DFT), can aid in the rational design of new THIQ-based catalysts by predicting their stereochemical outcomes and reaction pathways.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Rhodium and Iridium Catalysts Featuring 5,6,7,8-Tetrahydroisoquinoline-8-ol Scaffolds in Asymmetric Synthesis
In the realm of asymmetric catalysis, the development of efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide provides a comparative study of rhodium and iridium catalysts bearing ligands derived from the 5,6,7,8-tetrahydroisoquinolin-8-ol framework. The focus is on their application in asymmetric transfer hydrogenation (ATH), a key reaction for producing chiral amines and alkaloids.
While direct comparative studies between rhodium and iridium catalysts with the exact this compound ligand are not extensively documented in the available literature, a comprehensive analysis of closely related 8-amino-5,6,7,8-tetrahydroquinoline-based ligands provides significant insights. Research indicates that rhodium complexes with these chiral diamine ligands demonstrate superior performance in terms of both reactivity and enantioselectivity in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines.[1][2][3][4][5]
Performance Data in Asymmetric Transfer Hydrogenation
The following table summarizes the catalytic performance of rhodium and ruthenium complexes in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinoline substrates. The data is extracted from a study utilizing chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, which serve as a strong proxy for the catalytic behavior of analogous this compound based systems. The rhodium catalysts, C3 and C4, consistently outperform the ruthenium counterparts, C5 and C6.[1]
| Entry | Substrate | Catalyst | Additive | Conversion (%) | ee (%) |
| 1 | I | C3 (Rh) | - | 15 | 69 |
| 2 | I | C3 (Rh) | La(OTf)₃ | >99 | 69 |
| 3 | I | C4 (Rh) | - | 20 | 57 |
| 4 | I | C4 (Rh) | La(OTf)₃ | >99 | 57 |
| 5 | I | C5 (Ru) | - | 0 | - |
| 6 | I | C5 (Ru) | La(OTf)₃ | trace | 10 |
| 7 | I | C6 (Ru) | - | 0 | - |
| 8 | I | C6 (Ru) | La(OTf)₃ | 0 | - |
| 9 | II | C3 (Rh) | La(OTf)₃ | >99 | 65 |
| 10 | II | C4 (Rh) | La(OTf)₃ | >99 | 55 |
| 11 | III | C3 (Rh) | La(OTf)₃ | >99 | 58 |
| 12 | III | C4 (Rh) | La(OTf)₃ | >99 | 50 |
| 13 | IV | C3 (Rh) | La(OTf)₃ | >99 | 40 |
| 14 | IV | C4 (Rh) | La(OTf)₃ | >99 | 35 |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation (ATH)
A formic acid/triethylamine mixture (1.1:1, 50 equivalents) is placed into a sealed 2 mL vial. The catalyst (1% mol) is then added as a solution in a degassed 1:1 water/methanol mixture (1 mL). This resulting mixture is stirred for 30 minutes to activate the catalyst. Subsequently, the imine substrate (final concentration of 16 mM) and La(OTf)₃ (33% mol) are introduced at once. The reaction mixture is then vigorously stirred at 30 °C for 18 hours. To quench the reaction, a saturated solution of Na₂CO₃ (50 µL) is added, and the product is extracted with dichloromethane (3 x 200 µL).[1]
Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands
The synthesis of the chiral ligands begins with the dynamic kinetic resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol. A mixture of the racemic alcohol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in i-Pr₂O is stirred for 30 hours at 60 °C. The lipase and molecular sieves are subsequently removed by filtration. The resulting (S)-alcohol and (R)-acetate are separated by chromatography. The enantiopure alcohol is then converted to the corresponding amine ligand through a multi-step process involving conversion to an azide followed by reduction.[1][5]
Visualizing the Process and a Performance Comparison
To better understand the experimental workflow and the comparative performance of the catalysts, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of … [ouci.dntb.gov.ua]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of various tetrahydroisoquinoline and tetrahydroquinoline derivatives based on available experimental data. While the initial focus was on 5,6,7,8-tetrahydroisoquinolin-8-ol derivatives, a comprehensive literature review revealed a lack of specific comparative studies on this subclass. Therefore, this guide encompasses a broader range of structurally related and well-studied tetrahydroisoquinoline and tetrahydroquinoline compounds to provide a valuable resource for researchers in the field of oncology drug discovery.
The data presented herein is collated from multiple studies to offer a comparative overview of the cytotoxic and apoptotic effects of these compounds across various cancer cell lines. This guide is intended to aid in the identification of promising scaffolds for the development of novel anticancer therapeutics.
Comparative Efficacy of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetrahydroisoquinoline and tetrahydroquinoline derivatives against a panel of human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth.
Table 1: IC50 Values of Tetrahydroisoquinoline Derivatives in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| GM-3-18 | Colo320 | 1.6 |
| DLD-1 | 2.6 | |
| HCT116 | 0.9 | |
| SNU-C1 | 10.7 | |
| SW480 | 2.1 | |
| GM-3-121 | HCT116 | Not specified |
Table 2: IC50 Values of 5,6,7,8-Tetrahydroisoquinoline Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 7e | A549 (Lung) | 0.155 |
| Compound 8d | MCF7 (Breast) | 0.170 |
| Compound 3 | HEPG2 (Liver) | Most Potent |
| Compound 9c | HCT116 (Colon) | Superior Efficacy |
*Specific IC50 values were not provided in the abstract, but the compound was highlighted for its high activity.
Table 3: IC50 Values of Tetrahydroquinolinone and Tetrahydrobenzo[h]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| Compound 4a | HCT-116 (Colon) | ~13 |
| A549 (Lung) | ~13 | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) |
Mechanisms of Action
The anticancer effects of tetrahydroisoquinoline and tetrahydroquinoline derivatives are mediated through various mechanisms, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction
Several studies have demonstrated that these compounds induce programmed cell death (apoptosis) in cancer cells. For instance, a novel tetrahydrobenzo[h]quinoline derivative was shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of key apoptosis-related proteins. The study observed a significant decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to the activation of caspase-9.
Similarly, compound 4a, a tetrahydroquinolinone derivative, was found to induce apoptosis in A549 lung cancer cells through both the intrinsic and extrinsic pathways, as evidenced by the activation of caspases. Furthermore, new 5,6,7,8-tetrahydroisoquinoline derivatives, such as compound 3, have been shown to cause cell cycle arrest and a significant increase in apoptosis in HEPG2 liver cancer cells.
Enzyme Inhibition
Certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell growth and proliferation. For example, compounds GM-3-18 and GM-3-121 have been reported as inhibitors of KRas, a frequently mutated oncoprotein in various cancers, including colorectal cancer. More recently, novel 5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized and identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are validated targets in cancer therapy.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
A Comparative Guide to Validated Analytical Methods for the Quantification of 5,6,7,8-Tetrahydroisoquinolin-8-ol and Related Derivatives
The primary analytical techniques covered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each of these methods offers distinct advantages and is suited for different analytical challenges, from routine purity assessments to sensitive quantification in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For tetrahydroisoquinoline derivatives, reversed-phase HPLC with UV detection is a common approach.
| Parameter | Method for N-acetyl-1-(p-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Method for Tetrahydrozoline HCl |
| Linearity Range | 0.05 to 5 µg/mL | 0.025 to 0.075 mg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.999 |
| Limit of Quantification (LOQ) | 20 ng | Not Specified |
| Intra-assay Accuracy | 92% to 108% | Not Specified |
| Inter-assay Coefficient of Variation | 6.27% | Not Specified |
| Average Recovery | 78.5% | 100.8% |
This protocol is adapted from a validated method for the determination of N-acetyl-1-(p-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its metabolites in rat plasma.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: LiChrosorb RP-1, maintained at 30°C.
-
Mobile Phase: A 50:50 (v/v) mixture of potassium dihydrogen phosphate buffer and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation (for plasma): Solid-phase extraction (SPE) using Oasis cartridges.
Caption: General workflow for HPLC-UV analysis of tetrahydroisoquinoline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For some alkaloids, derivatization may be necessary to improve volatility and chromatographic performance.
Quantitative data for GC-MS analysis of tetrahydroisoquinoline derivatives is less commonly published with full validation parameters in the initial search. However, GC-MS is frequently used for the identification and relative quantification of alkaloids in plant extracts and biological samples.
This protocol is a general approach adapted from methods for the analysis of Amaryllidaceae and Annonaceae alkaloids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is a common choice for its robustness and broad applicability.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature gradient is used to separate the compounds of interest.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify compounds based on their mass spectra.
-
Sample Preparation:
-
Extraction of the sample with a suitable solvent (e.g., methanol).
-
Acid-base extraction to purify the alkaloid fraction.
-
The final extract is dissolved in an appropriate solvent for injection.
-
Safety Operating Guide
Personal protective equipment for handling 5,6,7,8-Tetrahydroisoquinolin-8-ol
For researchers, scientists, and drug development professionals, this guide provides immediate, essential information for the safe handling, use, and disposal of 5,6,7,8-Tetrahydroisoquinolin-8-ol (CAS No. 139484-32-5).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following safety recommendations are based on the available data for the closely related compound, 5,6,7,8-tetrahydro-quinolin-8-ol, and general laboratory safety principles. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough risk assessment before handling.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include acute oral toxicity. Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which may cause irritation or absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of vapors or dust. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing or transferring the solid material, use a spatula and handle it gently to avoid creating dust. For solutions, use appropriate pipettes or other liquid handling devices.
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, wipes, and disposable labware, in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.[1]
Visual Safety Workflows
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
